3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
Description
Properties
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)4-12-2-1-5(11)3-12/h5H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXIZIYNRRMXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS number 2098030-90-9 chemical properties and structure
Advanced Pharmacophore Engineering: A Technical Guide to CAS 2098030-90-9
As the landscape of targeted covalent inhibitors (TCIs) continues to evolve into 2026, the demand for highly specialized, bifunctional building blocks has surged. CAS 2098030-90-9, chemically identified as 3-(3-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one , represents a sophisticated intermediate in modern drug discovery. By bridging a highly electrophilic trifluoromethyl ketone (TFMK) warhead with a target-directing aminomethylpiperidine scaffold, this compound serves as a foundational architecture for designing inhibitors against serine and cysteine proteases, as well as amine-directed targets like dipeptidyl peptidase-4 (DPP-4).
This whitepaper provides an in-depth analysis of its chemical properties, mechanistic rationale, and self-validating experimental workflows for integration into high-throughput screening and library synthesis.
Chemical Identity & Physicochemical Profiling
CAS 2098030-90-9 is a fluorinated aliphatic ketone featuring a sterically complex piperidine ring. The presence of the trifluoromethyl group drastically alters the electronic environment of the adjacent carbonyl, shifting its behavior from a standard ketone to a highly reactive electrophile[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Significance |
| CAS Number | 2098030-90-9 | Unique identifier for the specific regioisomer (3-aminomethyl). |
| Molecular Formula | C₉H₁₅F₃N₂O | Defines the mass and atomic composition. |
| Molecular Weight | 224.22 g/mol | Low molecular weight ensures high ligand efficiency (LE) when used as a fragment. |
| SMILES | O=C(CN1CCCC(CN)C1)C(F)(F)F | Highlights the tertiary amine linkage to the fluorinated propanone. |
| Key Functional Groups | Primary Amine, TFMK | Enables dual-site derivatization and covalent target engagement. |
Mechanistic Rationale: The E-E-A-T Core
To effectively utilize CAS 2098030-90-9 in drug development, researchers must understand the causality behind its structural components. The molecule is not a finished drug but a "warhead-scaffold" chimera designed for modular synthesis.
The Electrophilic Warhead: Trifluoromethyl Ketone (TFMK)
Trifluoromethyl ketones are classical, highly validated pharmacophores used to inhibit serine and cysteine proteases (e.g., Human Leukocyte Elastase, SARS-CoV 3CLpro, and Cathepsins)[2][3].
-
The Causality of Binding: The extreme electronegativity of the three fluorine atoms withdraws electron density from the carbonyl carbon, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO). When this moiety enters a protease active site, the catalytic nucleophile (the hydroxyl of Serine or the thiol of Cysteine) attacks the carbonyl carbon.
-
The Result: This forms a stable, yet reversible, hemiketal or hemithioketal adduct. Unlike irreversible inhibitors (e.g., Michael acceptors or halomethyl ketones), TFMKs mitigate off-target toxicity by allowing the covalent bond to reverse, exhibiting characteristic "slow, tight-binding" kinetics[4].
The Recognition Scaffold: 3-Aminomethylpiperidine
-
The Causality of Targeting: The 3-aminomethylpiperidine moiety is a privileged structure in medicinal chemistry, most notably recognized for its role in DPP-4 inhibitors (e.g., alogliptin analogs) and ghrelin receptor modulators[5]. The primary amine acts as a critical hydrogen bond donor/acceptor, while the basic nitrogen is protonated at physiological pH, forming strong electrostatic interactions (salt bridges) with acidic residues (like Glutamate or Aspartate) in target binding pockets.
Mechanism of reversible covalent inhibition by the TFMK warhead.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducible data, the following protocols detail how to evaluate and functionalize CAS 2098030-90-9. Every step is designed as a self-validating system to confirm successful execution.
Protocol A: Time-Dependent Inhibition (TDI) Assay for Cysteine Proteases
Because TFMKs form covalent adducts slowly, standard steady-state IC₅₀ assays will drastically underestimate their potency. A time-dependent kinetic assay is mandatory[2].
-
Enzyme Preparation: Dilute the target recombinant protease (e.g., 3CLpro) to 50 nM in assay buffer (50 mM HEPES pH 7.4, 1 mM EDTA, 2 mM DTT). Causality: DTT is required to keep the active-site cysteine in its reduced, nucleophilic state.
-
Inhibitor Pre-incubation: Prepare serial dilutions of the TFMK derivative (0.1 μM to 100 μM). Incubate the enzyme with the inhibitor for varying time intervals (0, 15, 30, 60, and 120 minutes) at 37°C. Causality: Varying the pre-incubation time allows for the calculation of the pseudo-first-order inactivation rate constant ( kobs ), validating the slow-binding mechanism.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic peptide substrate (e.g., FRET-based Dabcyl/Edans) at a concentration equal to its Km .
-
Fluorescence Monitoring & Validation: Measure fluorescence continuously for 10 minutes. Self-Validation: If the compound is a true TFMK covalent inhibitor, the calculated IC50 will shift to lower concentrations (become more potent) as pre-incubation time increases.
Time-dependent inhibition assay workflow for evaluating TFMK kinetics.
Protocol B: Site-Selective N-Acylation for Library Synthesis
CAS 2098030-90-9 contains a primary amine that can be functionalized to build a library of targeted inhibitors.
-
Solvent & Base Selection: Dissolve 1.0 eq of CAS 2098030-90-9 in anhydrous Dichloromethane (DCM). Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during acylation without reacting with the electrophilic TFMK moiety.
-
Electrophile Addition: Cool the mixture to 0°C. Slowly add 1.1 eq of the desired acyl chloride or sulfonyl chloride dropwise. Causality: Cooling prevents exothermic degradation and ensures chemoselectivity for the primary amine over any potential enolization of the ketone.
-
Reaction Monitoring: Stir for 2 hours, allowing it to warm to room temperature. Monitor via LC-MS. Self-Validation: The disappearance of the m/z 225 [M+H]+ peak and the appearance of the expected product mass confirms complete conversion.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. The resulting functionalized TFMK is ready for the TDI assay.
Conclusion
CAS 2098030-90-9 is a highly versatile, dual-action building block. By leveraging the electrophilic nature of the trifluoropropanone moiety alongside the target-anchoring capabilities of the aminomethylpiperidine ring, drug development professionals can rapidly synthesize and screen libraries of reversible covalent inhibitors. Understanding the slow-binding kinetic profile of these compounds is paramount to accurately assessing their therapeutic potential.
References
-
Shao, Y.M., et al. "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Bioorganic & Medicinal Chemistry, 2008. Available at: [Link]
-
Veale, C.A., et al. "Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase." Journal of Medicinal Chemistry, 1997. Available at: [Link]
-
Zanato, C., et al. "Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry." Molecules (MDPI), 2020. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 5. Cas 59702-21-5,1-BENZYLPIPERAZINE-2-ONE | lookchem [lookchem.com]
Structure-Activity Relationship (SAR) of Aminopyrrolidine DPP-4 Inhibitors: A Technical Guide for Drug Development
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as "gliptins," represent a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM). By preventing the enzymatic degradation of incretin hormones, these agents restore glucose homeostasis. Within the diverse chemical space of DPP-4 inhibitors, the aminopyrrolidine and aminopiperidine scaffolds have emerged as highly potent, selective, and chemically stable pharmacophores. This technical whitepaper dissects the structural biology, structure-activity relationships (SAR), and self-validating experimental workflows essential for optimizing these scaffolds in modern drug discovery.
Mechanistic Rationale: The Incretin Axis
DPP-4 is a serine exopeptidase that specifically cleaves dipeptides from the N-terminus of polypeptides containing proline or alanine at the penultimate (P1) position 1. Its primary physiological substrates include glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [[2]](). By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells 2.
Fig 1. GLP-1/GIP signaling axis and the mechanism of action of DPP-4 inhibitors.
Structural Biology of the DPP-4 Active Site
Understanding the binding interactions between the DPP-4 enzyme and its inhibitors is the foundation of rational drug design. The DPP-4 active site consists of a catalytic triad (Ser630, Asp708, His740) and several distinct binding pockets 1:
-
The S1 Pocket: A highly hydrophobic cavity (lined by Tyr662, Tyr666, and Val711) that typically accommodates a substituted aromatic ring or a saturated heterocycle 1.
-
The S2 Pocket: A polar region containing critical acidic residues. The amino-conjugated rings (such as 3-aminopyrrolidine) are located here. The primary or secondary amine of the inhibitor forms a vital hydrogen bond/salt bridge network with Glu205 and Glu206 1, 3.
-
The S2-Extensive (S3) Pocket: Accessing this pocket allows for long-acting pharmacokinetic profiles. For example, the quinazoline ring in linagliptin engages in π–π stacking with Trp629 in this extended subsite 3.
Core SAR Principles of Aminopyrrolidine Derivatives
The Shift from Covalent to Non-Covalent Scaffolds
Early Type I DPP-4 inhibitors (e.g., Vildagliptin) utilized a cyanopyrrolidine warhead to form a reversible covalent imidate bond with the catalytic Ser630 [[3]](). However, the inherent chemical instability of the electrophilic nitrile group and the potential for off-target toxicity drove medicinal chemists to develop more stable, non-covalent pyrrolidine-based compounds 3. The 3-aminopyrrolidine scaffold emerged as a superior alternative, relying on strong electrostatic interactions rather than covalent warheads.
Stereochemical Rigidity and Causality
The stereochemistry of the 3-aminopyrrolidine moiety is not merely a structural feature; it is the absolute determinant of pharmacological activity.
-
3-Aminopyrrolidines: The (S)-enantiomer is highly potent, whereas the (R)-enantiomer exhibits substantially lower activity 2. Causality: The (S)-configuration perfectly vectors the primary amine into the S2 pocket, allowing it to form the critical salt bridge with Glu205/Glu206. Inverting the stereocenter forces the amine away from these residues, abolishing the interaction.
-
3-Aminopiperidines: Interestingly, when expanding the ring to a 6-membered piperidine (as seen in Alogliptin and Linagliptin), the (R)-enantiomer becomes the active eutomer 4. This is due to the different chair conformation and pucker of the piperidine ring, which requires the (R)-configuration to achieve the exact same spatial vectoring of the amine toward the glutamate residues.
Selectivity Profiling (DPP-8 / DPP-9 / DPP-2)
A major hurdle in DPP-4 inhibitor design is achieving selectivity over related proteases like DPP-8 and DPP-9, inhibition of which causes severe toxicities (e.g., alopecia, thrombocytopenia). Unconstrained 3-aminopyrrolidines can sometimes lose selectivity or inadvertently bind to DPP-2 1. Selectivity is restored by adding sterically demanding substituents that clash with the tighter active sites of DPP-8/9, or by rigidifying the scaffold.
Quantitative Data Summary
The following table summarizes the structure-activity relationship data for key derivatives, demonstrating the impact of scaffold modifications on potency.
| Compound Class / Scaffold | Representative Compound | Target | IC₅₀ (nM) | Key Structural Feature & Causality |
| Cyanopyrrolidine (Type I) | Vildagliptin | DPP-4 | ~3.5 | Electrophilic nitrile forms a covalent imidate bond with Ser630. |
| 3-Aminopyrrolidine (S) | 2-benzylpyrrolidine deriv. | DPP-4 | 300.0 | (S)-configuration aligns amine with Glu205/206 for salt bridge formation 2. |
| 3-Aminopyrrolidine (R) | 2-benzylpyrrolidine deriv. | DPP-4 | >1000.0 | Misaligned amine vector abolishes electrostatic interaction 2. |
| Fused Aminopyrrolidine | Compound 85 | DPP-4 | 1.3 | Fused ring system locks the conformation, maximizing S2 pocket fit 5. |
| 3-Aminopiperidine (R) | Linagliptin | DPP-4 | 1.0 | (R)-3-aminopiperidine core + quinazoline ring for Trp629 π-π stacking 6. |
Self-Validating Experimental Protocols
To ensure data integrity during SAR campaigns, the biochemical evaluation of aminopyrrolidine derivatives must utilize self-validating kinetic assays. A standard endpoint assay is insufficient because it cannot distinguish between true competitive inhibitors and promiscuous aggregators, nor can it account for the slow-binding kinetics typical of advanced DPP-4 inhibitors.
Protocol: In Vitro Fluorometric DPP-4 Inhibition & Kinetic Assay
This protocol utilizes the fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) 2.
Step 1: Reagent Preparation
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1 mg/mL BSA. (Causality: BSA prevents non-specific adsorption of the highly lipophilic inhibitors to the microplate walls).
-
Prepare a 10-point serial dilution of the aminopyrrolidine test compound in pure DMSO.
Step 2: Enzyme-Inhibitor Pre-Incubation (Critical Step)
-
Add 10 µL of the test compound (or DMSO control) to 40 µL of recombinant human DPP-4 enzyme (final concentration: 0.5 nM) in a 96-well black microplate.
-
Incubate at 37°C for 30 minutes.
-
Causality: Many highly potent aminopyrrolidines exhibit slow, tight-binding kinetics. If the substrate is added simultaneously with the inhibitor, the system will not be at equilibrium, resulting in artificially inflated IC₅₀ values (false negatives).
Step 3: Substrate Addition & Continuous Readout
-
Initiate the reaction by adding 50 µL of Gly-Pro-AMC (final concentration: 20 µM, near its Kₘ).
-
Immediately transfer to a microplate reader. Measure fluorescence continuously (Excitation: 380 nm / Emission: 460 nm) every 1 minute for 20 minutes.
-
Causality: A continuous kinetic read allows the extraction of the initial velocity ( Vi ). If the progress curves are non-linear (curving downward), it indicates that equilibrium was not fully reached during pre-incubation, or the compound is acting as an irreversible/covalent modifier. Linear steady-state velocities validate the compound as a well-behaved, reversible competitive inhibitor.
Fig 2. Self-validating experimental workflow for DPP-4 inhibitor screening.
Future Directions in Scaffold Optimization
The evolution of DPP-4 inhibitors is moving toward ultra-long-acting profiles (once-weekly dosing). The aminopyrrolidine and aminopiperidine cores will remain central to this effort. Future SAR campaigns will likely focus on hybridizing these cores with extended lipophilic groups designed to anchor deeply into the S2-extensive pocket, increasing the drug-target residence time without compromising the exquisite selectivity profile required for clinical safety.
References
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC (nih.gov). 1
-
Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants - Journal of Medicinal Chemistry (acs.org). 3
-
An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking their Structure and Physico-Chemical Properties with SAR, Pharmacokinetics and Toxicity - researchgate.net. 5
-
1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes - Benchchem. 4
-
A Comparative Analysis of the Biological Activity of 3-Aminopyrrolidine Derivative Enantiomers as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors - Benchchem. 2
-
Trajenta - New Drug Approvals - newdrugapprovals.org. 6
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
In silico modeling of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one binding
In Silico Modeling of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one Binding: A Hybrid Covalent Docking and QM/MM Perspective
Executive Summary
The rational design of targeted covalent inhibitors (TCIs) requires a rigorous understanding of both non-covalent recognition and quantum mechanical bond formation. The compound 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one presents a highly specialized pharmacophore: an electrophilic trifluoromethyl ketone (TFMK) warhead paired with a basic 3-aminopyrrolidine anchor. This whitepaper details a comprehensive, self-validating in silico pipeline to model its reversible covalent binding to catalytic nucleophiles (e.g., Cys145 in SARS-CoV-2 Mpro), bridging classical molecular mechanics (MM) and quantum mechanics (QM).
The Physics of the Pharmacophore: Warhead and Anchor
To accurately model this compound, we must first deconstruct the causality behind its chemical reactivity and binding behavior:
-
The Electrophilic Warhead (TFMK): Trifluoromethyl ketones are well-documented reversible covalent inhibitors of serine and cysteine proteases[1]. The strong inductive (-I) effect of the three highly electronegative fluorine atoms withdraws electron density from the carbonyl carbon. This drastically lowers the energy of the π∗ lowest unoccupied molecular orbital (LUMO), making the carbon exceptionally susceptible to nucleophilic attack by catalytic thiolates, resulting in a stable but reversible hemithioketal adduct[2].
-
The Recognition Anchor (3-Aminopyrrolidine): At physiological pH (7.4), the primary amine on the pyrrolidine ring is protonated ( pKa≈9.5 ). This cationic center is critical for non-covalent anchoring. It forms essential salt bridges with acidic residues in the target's subpockets (e.g., Glu166 in the S1 pocket of Mpro), providing the necessary residence time for the covalent reaction to occur.
Standard molecular mechanics (MM) force fields rely on harmonic oscillator potentials that cannot simulate the breaking or making of bonds. Therefore, modeling the transition from a non-covalent encounter complex to a covalent hemithioketal requires a multi-scale hybrid approach[3].
Multi-scale in silico workflow for modeling targeted covalent inhibitors.
Protocol I: Pre-Reaction Covalent Docking & Trajectory Filtering
Objective: Establish the non-covalent encounter complex (Michaelis complex) prior to bond formation, ensuring the warhead is geometrically primed for reaction.
Step-by-Step Methodology:
-
System Preparation: Retrieve the target crystal structure. Remove non-structural crystallographic waters. Causality Check: The catalytic dyad must be manually assigned the correct zwitterionic protonation state (e.g., Cys145 as a deprotonated thiolate S− , His41 as a protonated imidazolium H+ ). The 3-aminopyrrolidine must be prepared in its protonated cationic state.
-
Pharmacophore Constraint Docking: Utilize a covalent docking algorithm (e.g., CovCIFDock) to generate flexible ligand poses[3]. Apply a distance constraint ( ≤3.5 Å) between the nucleophilic sulfur and the TFMK carbonyl carbon.
-
Self-Validation (Bürgi-Dunitz Filtering): Do not rely solely on docking scores. Filter the top poses based on the attack trajectory. The thiolate sulfur must approach the carbonyl carbon at an angle of approximately 105∘ (the Bürgi-Dunitz angle) relative to the C=O bond. Poses failing this geometric criterion are discarded, as they cannot physically overcome the steric and orbital constraints required to reach the transition state.
Protocol II: QM/MM Transition State Modeling
Objective: Calculate the activation barrier ( ΔG‡ ) and validate the thermodynamic feasibility of the hemithioketal adduct[4].
Step-by-Step Methodology:
-
System Partitioning: Divide the complex into two regions. The QM Region includes the TFMK warhead, the Cys145 sidechain, and the His41 sidechain. The MM Region encompasses the rest of the protein and explicit solvent.
-
Boundary Treatment: Place hydrogen link atoms at the Cα−Cβ bonds of Cys145 and His41 to cap the QM region and prevent open valencies from causing artificial electron density leakage.
-
Hamiltonian Selection: Employ Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level for the QM region to accurately capture charge transfer during the nucleophilic attack. Treat the MM region with the AMBER ff14SB force field.
-
Reaction Coordinate Scan (RCS): Incrementally decrease the distance between the Cys145 sulfur and the TFMK carbonyl carbon from 3.5 Å to 1.8 Å (covalent bond length) in steps of 0.1 Å. Optimize the geometry at each step while constraining the reaction coordinate.
-
Self-Validation (Transition State Confirmation): Extract the highest energy point from the RCS and perform an unconstrained TS optimization. Execute a vibrational frequency calculation. The presence of exactly one imaginary frequency (corresponding to the S-C bond formation vector) confirms a true transition state.
QM/MM boundary definition and thermodynamic states for hemithioketal formation.
Protocol III: Molecular Dynamics & Adduct Stability Validation
Objective: Assess the dynamic stability of the formed covalent adduct and the persistence of the 3-aminopyrrolidine interactions over time.
Step-by-Step Methodology:
-
Parameterization: The newly formed hemithioketal requires custom MM parameters. Use the Restrained Electrostatic Potential (RESP) method to derive partial charges for the covalent complex at the HF/6-31G* level.
-
Equilibration & Production: Solvate the complex in a TIP3P water box, neutralize with counter-ions, and perform 10 ns of NPT equilibration to relax the solvent around the new covalent geometry. Follow this with a 100 ns production MD simulation.
-
Self-Validation (Trajectory Analysis): Monitor the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. An RMSD stabilizing below 2.0 Å indicates a stable covalent binding mode. Quantify the occupancy of the salt bridge between the 3-aminopyrrolidine and acidic pocket residues over the trajectory to ensure the anchor remains engaged.
Quantitative Data Synthesis
The following tables summarize representative thermodynamic and kinetic parameters derived from the aforementioned in silico pipeline, demonstrating the energetic favorability of the TFMK warhead and the structural stability provided by the pyrrolidine anchor.
Table 1: QM/MM Energetics for TFMK-Cys145 Hemithioketal Formation
| Complex State | Distance (S γ to C=O) (Å) | Relative QM/MM Energy ( ΔE , kcal/mol) | Free Energy ( ΔG , kcal/mol) |
| Pre-Reaction Complex | 3.25 | 0.0 | 0.0 |
| Transition State (TS) | 2.40 | +14.2 | +15.8 ( ΔG‡ ) |
| Hemithioketal Adduct | 1.82 | -8.5 | -6.2 ( ΔGrxn ) |
Note: The calculated activation barrier ( ΔG‡ ) of +15.8 kcal/mol is consistent with rapid, reversible covalent bond formation at room temperature.
Table 2: MD Time-Averaged Non-Covalent Interactions (100 ns Trajectory)
| Ligand Moiety | Interacting Protein Residue | Interaction Type | Average Distance (Å) | Trajectory Occupancy (%) |
| 3-Aminopyrrolidine ( NH3+ ) | Glu166 (Carboxylate) | Salt Bridge / H-Bond | 2.8 | 88.5% |
| Pyrrolidine Ring | His163 (Imidazole) | C-H... π / van der Waals | 3.5 | 72.0% |
| Trifluoromethyl ( CF3 ) | Oxyanion Hole (Gly143/Cys145) | Halogen / H-Bond | 3.1 | 94.2% |
References
-
Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. MDPI.[Link]
-
3CL Protease Inhibitors with an Electrophilic Arylketone Moiety as Anti-SARS-CoV-2 Agents. ACS Publications.[Link]
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed.[Link]
-
CovCIFDock: Covalent Docking with CIFDock and Hybrid QM/MM Minimizations. ChemRxiv.[Link]
-
Attracting Cavities with Quantum Interactions (ACQUAINT): QM/MM Docking of Covalent and Noncovalent Ligands. SNSF Data Portal.[Link]
Sources
A Technical Guide to the Therapeutic Potential of Trifluoromethyl Ketone Compounds
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing pharmacological profiles. Among fluorinated motifs, the trifluoromethyl ketone (TFK) functional group stands out as a privileged electrophile and a potent pharmacophore. Its strong electron-withdrawing nature renders the carbonyl carbon highly susceptible to nucleophilic attack, a property expertly exploited in the design of covalent enzyme inhibitors.[1][2] This guide provides an in-depth exploration of the TFK moiety, detailing its mechanism of action, surveying robust synthetic methodologies, and examining its therapeutic applications, with a focus on protease inhibition. We will dissect the causality behind experimental designs, present actionable protocols, and offer insights into the drug development landscape for this promising class of compounds.
Introduction: The Rise of a Privileged Moiety
The introduction of fluorine into drug candidates can dramatically alter their physicochemical and biological properties.[3][4] Attributes such as increased metabolic stability, enhanced membrane permeability, and altered pKa are frequently observed.[5][6] The trifluoromethyl (CF₃) group, in particular, is a bioisostere for several common functionalities and can significantly improve a molecule's pharmacokinetic profile.[6][7] When this group is adjacent to a ketone, it creates the trifluoromethyl ketone (TFK), a highly electrophilic carbonyl that readily forms stable, yet often reversible, covalent adducts with nucleophilic residues in enzyme active sites.[1][8]
TFKs have been most widely employed as inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases.[1][9] They act as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[9][10][11] This ability to form a stable hemiketal or hemithioketal with an active site serine or cysteine, respectively, underpins their potent inhibitory activity.[1][12] This guide will delve into the nuances of this interaction and the broader therapeutic landscape it enables.
The Trifluoromethyl Ketone: Mechanism and Properties
The Electrophilic Nature and Hydration Equilibrium
The defining feature of the TFK group is the intense electron-withdrawing effect of the three fluorine atoms, which polarizes the carbonyl bond and dramatically increases the electrophilicity of the carbonyl carbon.[1][9] In aqueous solutions, this leads to a pronounced equilibrium shift towards the hydrated gem-diol form. This hydrate is considered a mimic of the tetrahedral transition state in the enzymatic hydrolysis of amides and esters.[4][9] It is this inherent stability of the tetrahedral form that makes TFKs such effective enzyme inhibitors.
Mechanism of Covalent Inhibition
The primary therapeutic value of TFKs lies in their ability to act as covalent inhibitors. The mechanism, particularly for serine proteases, is a well-understood and elegant example of rational drug design.
-
Initial Binding: The TFK-containing inhibitor first binds non-covalently to the enzyme's active site, guided by interactions between the inhibitor's peptidyl or scaffold portion and the enzyme's specificity pockets.
-
Nucleophilic Attack: The catalytic serine (or cysteine) residue in the active site, activated by the nearby catalytic triad (e.g., Ser-His-Asp), performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the TFK.[13]
-
Hemiketal Formation: This attack results in the formation of a stable, tetrahedral hemiketal (or hemithioketal for cysteine proteases).[1][12] This covalent adduct is stabilized by interactions within the active site, notably the "oxyanion hole," which forms hydrogen bonds with the newly formed oxyanion.[12][13]
-
Reversibility: Unlike many covalent warheads, the TFK-derived adduct is often reversible. The stability and dissociation rate (k_off) can be tuned by modifying the inhibitor's structure, allowing for a balance between potent, long-lasting inhibition and reduced risk of off-target toxicity.[8][14] This has led to the development of TFKs as "covalently reversible" warheads.[8][15]
The following diagram illustrates the covalent inhibition of a serine protease by a peptidyl TFK inhibitor.
Caption: Covalent adduct formation between a TFK and a serine protease active site.
Synthetic Strategies for Accessing Trifluoromethyl Ketones
The synthesis of TFKs is a critical aspect of their development. Several reliable methods have been established, with the choice of route often depending on the available starting materials and the complexity of the target molecule.
Nucleophilic Trifluoromethylation of Esters
A prevalent strategy involves the nucleophilic addition of a trifluoromethyl group to an ester precursor. The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF₃), is the most common source for the nucleophilic "CF₃⁻" equivalent.[16][17]
-
Mechanism: The reaction is typically initiated by a catalytic amount of a fluoride source (e.g., TBAF) or an alkoxide.[16] This generates a hypervalent silicon species that delivers the trifluoromethide anion to the ester carbonyl. The resulting tetrahedral intermediate collapses, eliminating an alkoxide and forming the TFK.
-
Advantages: This method is versatile and compatible with a wide range of functional groups. It is often used to convert amino acid esters into the corresponding α-amino TFKs, which are key building blocks for peptidic inhibitors.[9][18]
-
Recent Advances: Alternative methods using fluoroform (HCF₃) in combination with a strong base like KHMDS have been developed as a more atom-economical approach.[4]
Oxidation of Trifluoromethyl Alcohols
Another common two-step approach involves:
-
Addition of a trifluoromethyl nucleophile (e.g., from TMSCF₃) to an aldehyde to form a secondary trifluoromethyl alcohol.
-
Oxidation of the resulting alcohol to the desired ketone using standard oxidizing agents (e.g., Dess-Martin periodinane, Swern oxidation).
-
Causality: This approach is advantageous when the corresponding aldehyde is more readily available or stable than the ester. However, it adds a step to the synthetic sequence and requires the use of stoichiometric oxidants, which can be a drawback for large-scale synthesis.[3]
Other Modern Methods
Research continues to yield novel methods for TFK synthesis. Photoredox catalysis, for example, has been used to generate ketyl radicals from α-keto acids, which can then be used to construct TFKs.[7] These cutting-edge techniques expand the toolkit available to medicinal chemists.
Therapeutic Applications and Case Studies
TFKs have demonstrated therapeutic potential across a range of diseases, primarily through the inhibition of key enzymes.
Cysteine Protease Inhibition: Caspases and Apoptosis
Caspases are a family of cysteine proteases that are central regulators of apoptosis (programmed cell death) and inflammation.[19] Dysregulation of caspase activity is implicated in numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.
-
Case Study: Z-VAD-FMK: The peptidyl TFK inhibitor Z-Val-Ala-Asp(OMe)-CH₂F (Z-VAD-fmk) is a broad-spectrum, irreversible caspase inhibitor widely used as a research tool to study apoptosis.[20][21] It covalently modifies the active site cysteine of caspases, preventing their proteolytic activity.[19] While its broad specificity and potential for off-target effects (e.g., inhibiting cathepsins) limit its therapeutic use, it established TFKs as a premier warhead for targeting cysteine proteases.[19][22]
Serine Protease Inhibition: Elastase and Inflammatory Disease
Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory lung diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Overactive HNE leads to the degradation of lung tissue.
-
Case Study: ZD8321: Researchers have developed potent and orally bioavailable peptidyl TFK inhibitors of HNE.[23] Through optimization of the peptide sequence to match the enzyme's substrate preference and modification of the N-terminal group to improve pharmacokinetic properties, compounds with excellent oral activity in animal models of lung injury were identified.[23][24] One such compound, 1l (ZD8321), entered clinical evaluation, demonstrating that TFK inhibitors can be developed into viable oral drug candidates.[23]
Emerging Applications: Kinase Inhibition
Recently, the TFK moiety has been explored as a reversible covalent warhead for targeting kinases, a major class of drug targets, particularly in oncology. An aromatic trifluoromethyl ketone was shown to form a reversible covalent bond with a non-catalytic cysteine residue in Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3), leading to potent and selective inhibitors.[8][14][15] This represents a significant expansion of the TFK's utility beyond proteases.
The following table summarizes the inhibitory activity of selected TFK compounds against their primary targets.
| Compound Class | Target Enzyme | Disease Area | Representative IC₅₀/Kᵢ | Reference |
| Peptidyl TFK | Caspases | Apoptosis Research | Pan-caspase (nM range) | [21] |
| Peptidyl TFK | Human Neutrophil Elastase | COPD, Inflammation | 0.34 µM (Ac-Ala-Ala-Pro-ambo-Ala-CF₃) | [10] |
| Peptidyl TFK | SARS-CoV 3CL Protease | COVID-19 | 0.3 µM (Compound 5h) | [1] |
| Aromatic TFK | FGFR4 Kinase | Cancer | Low nM IC₅₀ | [8] |
| Aromatic TFK | JAK3 Kinase | Autoimmune Disease | 87.2 nM IC₅₀ | [8] |
Drug Development and Experimental Protocols
The translation of a promising TFK inhibitor from the bench to the clinic requires rigorous experimental validation. This includes robust synthetic protocols and accurate assays for determining biological activity.
General Experimental Workflow
The development of a novel TFK inhibitor follows a logical progression from design and synthesis to biological evaluation.
Caption: A typical iterative workflow for the discovery of TFK inhibitors.
Protocol: Synthesis of a Model Peptidyl TFK
This protocol describes the synthesis of an N-protected α-amino TFK from its corresponding methyl ester using the Ruppert-Prakash reagent.
Objective: To convert N-Cbz-Phenylalanine methyl ester to N-Cbz-Phenylalanyl-trifluoromethyl ketone.
Materials:
-
N-Cbz-Phenylalanine methyl ester
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add N-Cbz-Phenylalanine methyl ester (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add TMSCF₃ (1.5 eq) dropwise via syringe.
-
Initiation: Add TBAF (0.1 eq) dropwise. Self-Validation Check: A slight exotherm or color change may be observed, indicating reaction initiation.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure TFK.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Protocol: Enzyme Inhibition Assay
This protocol outlines a general method for determining the IC₅₀ value of a TFK inhibitor against a protease using a fluorogenic substrate.
Materials:
-
Purified target enzyme (e.g., Caspase-3, HNE)
-
Assay Buffer (specific to the enzyme)
-
Fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3)
-
TFK inhibitor stock solution in DMSO
-
96-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the TFK inhibitor in assay buffer. Include a "vehicle control" with DMSO only.
-
Reaction Mixture: In the wells of the 96-well plate, add the diluted inhibitor solutions.
-
Enzyme Addition: Add the enzyme solution to each well (except for a "no enzyme" control). Self-Validation Check: The "no enzyme" control well should show no substrate cleavage and is used for background subtraction.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation/emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Future Directions and Conclusion
The field of trifluoromethyl ketone therapeutics continues to evolve. While their role as protease inhibitors is well-established, several challenges and opportunities remain. A significant hurdle has been the in vivo metabolic reduction of the ketone to an inactive trifluoromethyl alcohol.[25] Rational design strategies, such as creating more stable hydrated forms or introducing adjacent electron-withdrawing groups, are being developed to overcome this limitation.[25]
The recent expansion of TFKs into the realm of kinase inhibition signals a new era for this versatile warhead.[26] Their capacity for reversible covalent bonding offers a compelling balance of potency and safety, a highly sought-after profile in modern drug discovery.[14] As synthetic methodologies become more sophisticated and our understanding of their interaction with biological targets deepens, trifluoromethyl ketones are poised to remain a vital tool in the development of novel, targeted therapies for a wide spectrum of human diseases.
References
-
Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones. ProQuest. [Link]
-
Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST) - Mediated Nucleophilic Trifluoromethylation of Benzoic Acids. Georgia Southern University. [Link]
-
Trifluoromethyltrimethylsilane. Wikipedia. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Reaction of (Trifluoromethyl)trimethylsilane with Oxazolidin-5-ones: Synthesis of Peptidic and Nonpeptidic Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal. [Link]
-
Mechanism of the direct synthesis of trifluoromethyl ketones from carboxylic esters. ResearchGate. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry. [Link]
-
An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry. [Link]
-
Serine Protease Catalysis: A Computational Study of Tetrahedral Intermediates and Inhibitory Adducts. The Journal of Physical Chemistry B. [Link]
-
A Review on Renaissance of Targeted Covalent Inhibitors. ResearchGate. [Link]
-
Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters. [Link]
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry. [Link]
-
Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link]
-
A long way to go: caspase inhibitors in clinical use. Cell Death & Disease. [Link]
-
One-Pot Synthesis of N-Protected Amino Trifluoromethyl Ketones as Hydrated Hydrochloride Salts via the CsF-Catalyzed Reactions of (Trifluoromethyl)trimethylsilane with N-Protected Amino Esters. The Journal of Organic Chemistry. [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]
-
Z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10, and Demonstrates That Novel Anticancer Retinoid-related Molecules Induce Apoptosis via the Intrinsic Pathway. Molecular Cancer Research. [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
-
Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. Anticancer Research. [Link]
-
Serine Protease Inhibitors. Cambridge MedChem Consulting. [Link]
-
Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry. [Link]
-
Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 13. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 17. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
In vitro DPP-4 inhibition assay protocol for 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
Application Note & Protocol: In Vitro DPP-4 Inhibition Assay for 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
Dipeptidyl peptidase-4 (DPP-4) is a ubiquitous serine exopeptidase responsible for the rapid degradation of incretin hormones, notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1],[]. The inhibition of DPP-4 is a validated therapeutic strategy for Type 2 Diabetes Mellitus, as it preserves active GLP-1, thereby enhancing glucose-dependent insulin secretion[].
The compound 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one represents a highly specific, transition-state analog inhibitor of DPP-4. Its design leverages two critical pharmacophoric elements:
-
The 3-Aminopyrrolidine Scaffold: This moiety mimics the penultimate proline or alanine residue of natural DPP-4 substrates. The basic primary amine engages in critical salt-bridge interactions with the Glu205 and Glu206 residues within the S2 pocket of the enzyme. The stereochemistry of this ring is absolute; typically, the (S)-enantiomer exhibits exponentially higher potency than the (R)-enantiomer due to precise spatial alignment[1],[3].
-
The Trifluoromethyl Ketone Warhead: Unlike purely competitive non-covalent inhibitors (e.g., sitagliptin), the highly electrophilic trifluoromethyl ketone acts as a reversible covalent warhead[4],[5]. It undergoes nucleophilic attack by the catalytic Ser630 hydroxyl group of DPP-4, forming a stable but reversible hemiketal transition-state complex[5].
Fig 1: Reversible covalent inhibition of DPP-4 and preservation of active GLP-1.
Quantitative Data & Assay Parameters
To ensure a self-validating system, the assay must be benchmarked against established parameters. Below is the quantitative framework for evaluating this compound.
| Parameter | Value / Description | Mechanistic Rationale |
| Target Enzyme | Human Recombinant DPP-4 | Primary incretin-degrading serine protease[6]. |
| Fluorogenic Substrate | H-Gly-Pro-AMC (50 µM) | Specifically cleaved after Pro to release highly fluorescent AMC[1]. |
| Reference Control | Vildagliptin or Sitagliptin | Validates assay sensitivity (Expected IC50: 3–18 nM)[4]. |
| Test Compound | 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one | Reversible covalent inhibitor requiring pre-incubation[5]. |
| Assay Z'-Factor | > 0.6 | Ensures statistical reliability and robust signal-to-background ratio. |
| Detection Wavelengths | Ex: 380 nm / Em: 460 nm | Optimal excitation/emission for the free AMC fluorophore. |
Experimental Workflow & Protocol
This protocol utilizes a continuous fluorometric assay to measure the release of 7-amino-4-methylcoumarin (AMC) from the Gly-Pro-AMC substrate[6],[1].
Fig 2: Step-by-step experimental workflow for the fluorogenic DPP-4 inhibition assay.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0) containing 150 mM NaCl and 0.1% Bovine Serum Albumin (BSA)[6].
-
Causality: The pH of 8.0 is optimal for DPP-4 catalytic activity. The inclusion of 0.1% BSA is critical; it prevents the low-concentration recombinant enzyme from non-specifically adsorbing to the hydrophobic walls of the polystyrene microplate, which would otherwise cause signal drift and artificially inflate the apparent IC50.
-
-
Enzyme Solution: Dilute human recombinant DPP-4 in Assay Buffer to a final working concentration of 0.5–1.0 ng/mL.
-
Substrate Solution: Prepare a 100 µM stock of H-Gly-Pro-AMC in Assay Buffer (final assay concentration will be 50 µM).
Step 2: Compound Dilution
-
Prepare a 10 mM stock of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one in 100% anhydrous DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO, then dilute 1:100 in Assay Buffer to keep the final DMSO concentration in the assay at ≤1%.
-
Causality: High concentrations of DMSO (>1%) can denature the DPP-4 enzyme or quench the AMC fluorescence, compromising the integrity of the read.
-
Step 3: Pre-Incubation (The Critical Step)
-
In a 96-well black opaque microplate, add 40 µL of the Enzyme Solution and 10 µL of the diluted Inhibitor (or vehicle control) per well.
-
Incubate the plate at 37°C for 30 minutes.
-
Causality: Trifluoromethyl ketones are slow-binding inhibitors[4]. They require time to orient within the S1/S2 pockets and undergo the nucleophilic attack required to form the covalent hemiketal bond. Skipping this pre-incubation and adding the substrate immediately will result in substrate competition out-pacing the covalent bond formation, leading to a false-negative or severely underestimated potency.
-
Step 4: Reaction Initiation & Kinetic Read
-
Initiate the reaction by adding 50 µL of the Substrate Solution (pre-warmed to 37°C) to all wells.
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Data Acquisition: Read fluorescence kinetically every 1 minute for 30 minutes at Ex: 380 nm / Em: 460 nm.
-
Causality: A kinetic read (measuring the slope of fluorescence over time, RFU/min) is vastly superior to an endpoint read for covalent inhibitors. It allows the scientist to verify that the reaction is in the linear phase and that equilibrium has been maintained. It also enables the calculation of association/dissociation constants ( kon / koff ) if time-dependent inhibition profiling is desired.
-
Data Analysis & Self-Validating Systems
1. Calculate % Inhibition: Extract the initial velocity ( V0 , slope of the linear portion of the curve) for each well. Calculate the percentage of inhibition using the formula:
% Inhibition=(1−Vvehicle−VblankVinhibitor−Vblank)×1002. IC50 Determination: Plot the % Inhibition against the log of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50.
3. Assay Validation (Z'-Factor): A self-validating assay must prove its own reliability. Calculate the Z'-factor using the positive control (vehicle) and negative control (blank or fully inhibited wells):
Z′=1−∣μpositive−μnegative∣3(σpositive+σnegative)An assay is only considered robust and trustworthy if the Z′≥0.6 . If the Z'-factor drops below this threshold, investigate potential enzyme degradation, substrate auto-hydrolysis, or pipetting errors.
References
- Benchchem Technical Support Team. "In Vitro DPP-4 Inhibition Assay Protocol." Benchchem. https://www.benchchem.com
- Benchchem Technical Support Team. "A Comparative Analysis of the Biological Activity of 3-Aminopyrrolidine Derivative Enantiomers as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors." Benchchem. https://www.benchchem.com
- Li, N., et al. "Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants." Journal of Medicinal Chemistry, ACS Publications. https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01191
- BOC Sciences. "Design principles of long-acting DPP-4 inhibitors." BOC Sciences. https://www.bocsci.com
- Zare, M., et al. "An update on the discovery and development of reversible covalent inhibitors." RSC Advances, PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10150033/
- Brieflands. "Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies." Brieflands. https://brieflands.com
Sources
Application Note: Preclinical Evaluation of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one in Type 2 Diabetes Models
Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: Target Engagement, In Vivo Efficacy, and Pancreatic β-Cell Preservation
Mechanistic Rationale & Compound Profile
The test compound, 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one , represents a highly targeted approach to managing Type 2 Diabetes (T2D) via the incretin axis. Its structural design leverages two critical pharmacophore elements to achieve potent Dipeptidyl Peptidase-4 (DPP-4) inhibition:
-
Recognition Moiety (3-Aminopyrrolidine): This functional group mimics the P1/P2 proline-alanine residues found at the N-terminus of endogenous incretin hormones. It provides high-affinity spatial recognition, anchoring the molecule deeply within the S1 and S2 sub-pockets of the DPP-4 active site.
-
Electrophilic Warhead (Trifluoromethyl Ketone): The 1,1,1-trifluoropropan-2-one (TFMK) group acts as a "hard" electrophile. Upon docking, it reacts with the nucleophilic hydroxyl group of the catalytic Ser630 residue of DPP-4 to form a stable, yet reversible, hemiketal adduct[1]. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis. Because the covalent bond is reversible, it offers an extended target residence time while mitigating the off-target toxicity and immunogenicity risks often associated with irreversible covalent inhibitors[2].
By neutralizing DPP-4 activity, the compound prevents the rapid enzymatic degradation of Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[3]. The resulting stabilization of active incretins amplifies glucose-dependent insulin secretion from pancreatic β-cells and suppresses inappropriate glucagon release from α-cells, thereby restoring glycemic homeostasis[4].
Pathway Visualization
Figure 1: Mechanism of action for TFMK-based DPP-4 inhibition and subsequent glycemic control.
Animal Model Selection Strategy
To rigorously validate the efficacy of this TFMK-based DPP-4 inhibitor, a dual-model preclinical strategy is required to capture both early-stage insulin resistance and late-stage β-cell failure.
-
Diet-Induced Obesity (DIO) C57BL/6J Mice: Generated by feeding a 60% high-fat diet (HFD) for 12–16 weeks. This model closely replicates the metabolic syndrome phenotype of human T2D, characterized by obesity, moderate hyperglycemia, and severe insulin resistance[5]. It is the optimal model for assessing acute incretin effects (via OGTT) and weight-neutral insulin-sensitizing properties.
-
db/db Mice (BKS.Cg-Dock7m +/+ Leprdb/J): These mice harbor a leptin receptor mutation, leading to hyperphagia, severe obesity, and overt early-onset diabetes with progressive pancreatic β-cell apoptosis. This model serves as the gold standard for evaluating the chronic protective effects of DPP-4 inhibitors on β-cell mass and endoplasmic reticulum (ER) stress suppression[6].
Experimental Protocols
Protocol A: In Vivo Pharmacodynamics (Plasma DPP-4 Target Engagement)
Expert Insight: Confirming target engagement ex vivo is critical before proceeding to functional efficacy models. EDTA-coated tubes are strictly required for blood collection, as heparin can bind to and interfere with the downstream fluorogenic substrate cleavage.
-
Preparation: Acclimate 8-week-old male C57BL/6J mice (n=6/group). Fast the mice for 4 hours prior to dosing to establish a stable metabolic baseline.
-
Dosing: Formulate the test compound in 0.5% Methylcellulose/0.1% Tween-80. Administer a single oral (PO) dose (Vehicle, 1, 3, and 10 mg/kg) via gavage.
-
Sampling: Collect 50 µL of blood via tail vein nick at 0 (predose), 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated microtainers. Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.
-
Fluorogenic Assay: Transfer 10 µL of plasma to a 96-well black microplate. Add 40 µL of assay buffer (100 mM Tris-HCl, pH 8.0). Initiate the reaction by adding 50 µL of 2 mM fluorogenic substrate (H-Gly-Pro-AMC).
-
Quantification: Incubate at 37°C for 30 minutes. Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) to quantify residual DPP-4 activity relative to the predose baseline.
Protocol B: Oral Glucose Tolerance Test (OGTT) in DIO Mice
Expert Insight: A 6-hour daytime fast is utilized instead of an overnight fast. Mice are nocturnal feeders; an overnight fast induces a severe catabolic state and profound hepatic glycogen depletion, which artificially skews incretin responses and does not accurately translate to human physiology.
-
Fasting & Baseline: Fast DIO mice (16 weeks on HFD) for 6 hours (n=8/group). Measure baseline blood glucose (t = -30 min) using a handheld glucometer via tail snip.
-
Pre-treatment: Administer Vehicle, Test Compound (3 mg/kg), or Positive Control (Sitagliptin, 10 mg/kg) via oral gavage.
-
Glucose Challenge: At t = 0 min, administer a glucose load (2 g/kg) via oral gavage.
-
Glycemic Monitoring: Measure blood glucose at t = 15, 30, 60, and 120 minutes to calculate the Area Under the Curve (AUC).
-
Incretin Preservation Check: At t = 15 min, collect 40 µL of blood directly into tubes pre-spiked with a commercial DPP-4 inhibitor cocktail (e.g., Diprotin A) and aprotinin. Self-Validating Step: This immediately halts endogenous protease activity ex vivo, ensuring accurate ELISA measurement of the highly labile active GLP-1 (7-36) amide[3].
Protocol C: Chronic Efficacy & β-Cell Preservation in db/db Mice
Expert Insight: TUNEL staining combined with insulin immunofluorescence is critical at the endpoint to prove that the preservation of β-cell mass is driven by the anti-apoptotic effects of GLP-1 signaling, rather than merely compensatory proliferation[6].
-
Randomization: Group 7-week-old male db/db mice based on baseline HbA1c and fasting blood glucose (n=10/group).
-
Chronic Dosing: Dose mice daily (QD) via oral gavage with Vehicle, Test Compound (3 mg/kg), or Sitagliptin (10 mg/kg) for 8 weeks.
-
In-Life Monitoring: Monitor body weight and food intake twice weekly. Measure HbA1c at weeks 4 and 8 using a point-of-care analyzer.
-
Endpoint Histology: At week 8, euthanize the mice and rapidly excise the pancreas. Fix in 10% neutral buffered formalin and embed in paraffin.
-
Immunohistochemistry: Section tissues (5 µm) and perform immunofluorescence staining for Insulin (β-cells) and Glucagon (α-cells). Perform TUNEL staining to quantify the apoptotic index of the β-cells.
Expected Quantitative Outcomes
The table below summarizes the anticipated pharmacological profile of the test compound compared to vehicle and a standard-of-care benchmark (Sitagliptin).
| Parameter | Animal Model | Vehicle Control | Test Compound (3 mg/kg) | Sitagliptin (10 mg/kg) |
| Plasma DPP-4 Inhibition (4h post-dose) | C57BL/6J | 0% (Baseline) | > 85% | > 80% |
| OGTT Glucose AUC (0-120 min) | DIO Mice | 100% (Ref) | 60 - 65% | 65 - 70% |
| Plasma Active GLP-1 (15 min post-glucose) | DIO Mice | ~5 pM | ~22 pM | ~20 pM |
| HbA1c Absolute Reduction (8 weeks) | db/db Mice | +1.5% (Increase) | -0.8% to -1.2% | -0.7% to -1.0% |
| β-Cell Apoptotic Index (TUNEL+ / Insulin+) | db/db Mice | High (~0.6%) | Low (~0.3%) | Low (~0.35%) |
References
1.[4] Title: DPP-4 inhibitors in the management of type 2 diabetes: a critical review of head-to-head trials. Source: Diabetes & Metabolism (2012). URL:[Link]
2.[3] Title: The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Source: International Journal of Molecular Sciences (2019). URL:[Link]
3.[1] Title: An update on the discovery and development of reversible covalent inhibitors. Source: European Journal of Medicinal Chemistry (2023). URL:[Link]
4.[2] Title: Design, Synthesis, and Evaluation of Trihalomethyl Ketone Derivatives of Neocarzilin A as Improved Antimetastatic Agents. Source: ACS Bio & Med Chem Au (2024). URL:[Link]
5.[6] Title: Dipeptidyl peptidase-4 inhibitor, vildagliptin, inhibits pancreatic beta cell apoptosis in association with its effects suppressing endoplasmic reticulum stress in db/db mice. Source: Metabolism (2015). URL:[Link]
6.[5] Title: Linagliptin Improves Insulin Sensitivity and Hepatic Steatosis in Diet-Induced Obesity. Source: PLoS One (2012). URL:[Link]
Sources
- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 4. DPP-4 inhibitors in the management of type 2 diabetes: a critical review of head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linagliptin Improves Insulin Sensitivity and Hepatic Steatosis in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase-4 inhibitor, vildagliptin, inhibits pancreatic beta cell apoptosis in association with its effects suppressing endoplasmic reticulum stress in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of Novel Aminopyrrolidine DPP-4 Inhibitors: A Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-4 (DPP-4) inhibitors have become a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM) by enhancing the endogenous incretin system. The aminopyrrolidine scaffold represents a promising chemical class for the development of novel, potent, and selective DPP-4 inhibitors. Early and accurate characterization of a candidate's pharmacokinetic (PK) profile is paramount for its successful progression from discovery to clinical application. This guide provides a comprehensive overview and detailed protocols for the in vivo pharmacokinetic profiling of novel aminopyrrolidine DPP-4 inhibitors, from experimental design and animal studies to bioanalytical method validation and data interpretation.
Introduction: The Rationale for PK Profiling in DPP-4 Inhibitor Development
Type 2 Diabetes Mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion.[1] The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), are crucial for glucose homeostasis, as they augment glucose-induced insulin secretion.[2][3] However, these peptides are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[3][4] DPP-4 inhibitors, or "gliptins," work by preventing this degradation, thereby prolonging the action of incretin hormones, stimulating insulin release, and suppressing glucagon secretion in a glucose-dependent manner.[2][5] This mechanism carries a low intrinsic risk of hypoglycemia, a significant advantage in diabetes management.[2][5]
The aminopyrrolidine core is a key pharmacophore in many potent DPP-4 inhibitors. As new chemical entities (NCEs) based on this scaffold are synthesized, a rigorous evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties is essential. The plasma concentration-time profile of a drug is intrinsically linked to its efficacy and safety.[6] A well-designed PK study provides critical data to:
-
Establish dose-exposure relationships.
-
Determine key parameters like bioavailability and half-life.
-
Inform dosing frequency (e.g., once-daily vs. twice-daily).
-
Predict potential drug-drug interactions and metabolic liabilities.
This document serves as a practical guide for researchers to design and execute robust preclinical PK studies for this important class of therapeutic agents.
Foundational Pharmacokinetic Parameters
The primary goal of a PK study is to quantify the drug's journey through the body. This is achieved by measuring drug concentrations in plasma at various time points after administration and then deriving key parameters through non-compartmental analysis (NCA).[7]
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.[8]
-
Time to Cmax (Tmax): The time at which Cmax is reached, indicating the rate of drug absorption.[8]
-
Area Under the Curve (AUC): Represents the total drug exposure over time. It is a critical measure of bioavailability.[8]
-
Half-life (t½): The time required for the drug concentration in the plasma to decrease by half, which is crucial for determining the dosing interval.[6][7]
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time, reflecting the body's efficiency in eliminating the drug.[6][7]
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[6][7]
Caption: Relationship between key pharmacokinetic parameters and a plasma concentration-time curve.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a standard procedure for evaluating the PK profile of a novel aminopyrrolidine DPP-4 inhibitor following oral (p.o.) and intravenous (i.v.) administration in rats. Performing studies with both routes allows for the determination of absolute oral bioavailability (F%).
Causality Behind Experimental Choices:
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used for initial PK screening due to their well-characterized physiology, manageable size, and historical data context.[9][10] Healthy animals are used to assess the intrinsic PK properties of the compound without the confounding variables of a disease state.
-
Dosing: An i.v. dose provides a direct measure of distribution and elimination, as absorption is bypassed (F=100%). An oral dose is critical for assessing absorption characteristics and first-pass metabolism, which are vital for an orally administered drug.
-
Blood Sampling: The sampling schedule is designed to capture the key phases of the PK profile: rapid initial absorption (early time points), the peak concentration (around the expected Tmax), and the elimination phase (later time points).
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g). House animals in a controlled environment with a 12-hour light/dark cycle.
-
Acclimatize animals for at least 3 days prior to the experiment.
-
Fast animals overnight (~12 hours) before dosing, with free access to water.
-
-
Dose Formulation and Administration:
-
Intravenous (i.v.): Prepare the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a concentration for a 1 mg/kg dose in a 2 mL/kg injection volume. Administer via the tail vein.
-
Oral (p.o.): Prepare the compound in a vehicle such as 0.5% methylcellulose in water at a concentration for a 10 mg/kg dose in a 5 mL/kg gavage volume. Administer using a ball-tipped oral gavage needle.
-
-
Blood Sampling:
-
Collect sparse samples from groups of animals (n=3 per timepoint) or serial samples from cannulated animals.
-
Collect approximately 150 µL of whole blood from the saphenous vein into EDTA-K2 coated tubes at pre-defined time points (e.g., Pre-dose, 0.083 (i.v. only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Gently mix the tubes immediately after collection to prevent coagulation.
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the supernatant (plasma) into clearly labeled polypropylene tubes.
-
Immediately freeze and store the plasma samples at -80°C until bioanalysis. This is critical to prevent degradation of the analyte.
-
Protocol 2: LC-MS/MS Bioanalytical Method Validation
A robust and validated bioanalytical method is the foundation of reliable PK data. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for its high sensitivity, selectivity, and speed.[11][12] The validation process ensures the method is fit-for-purpose and adheres to regulatory expectations from agencies like the FDA and EMA.[13][14][15][16]
Causality Behind Experimental Choices:
-
Sample Preparation: Protein precipitation with acetonitrile is often the first choice for its simplicity and speed. It effectively removes most proteins from the plasma, which would otherwise interfere with the analysis. An internal standard (IS), ideally a stable isotope-labeled version of the analyte, is added to account for variability during sample processing and injection.[12]
-
Validation Parameters: Each validation parameter addresses a potential source of error. Accuracy and precision tests ensure the measurements are both correct and reproducible. Stability tests confirm that the analyte does not degrade during sample handling, storage, or analysis. Matrix effect experiments verify that other components in the plasma do not suppress or enhance the analyte's signal.[14][15]
Caption: Workflow for bioanalytical method development and validation.
Step-by-Step Methodology:
-
Preparation of Standards and QCs:
-
Prepare a primary stock solution of the aminopyrrolidine inhibitor and its internal standard (IS) in a suitable organic solvent (e.g., DMSO or Methanol).
-
Create a series of working standard solutions by serial dilution.
-
Prepare Calibration Curve (CC) standards and Quality Control (QC) samples by spiking the working standards into blank rat plasma. Typical QC levels are: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample (Standard, QC, or Unknown), add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new 96-well plate or autosampler vial for LC-MS/MS injection.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B, hold, and re-equilibrate.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for a specific precursor → product ion transition for the analyte and the IS.
-
-
Validation Procedure:
-
Analyze batches of CC and QC samples according to FDA/ICH M10 guidelines.[14][17]
-
Selectivity: Analyze blank plasma from multiple sources to check for interferences.
-
Calibration Curve: Analyze a curve with at least 6 non-zero points. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyze at least three batches of QCs on different days. The mean accuracy should be within ±15% of nominal (±20% at LLOQ), and the coefficient of variation (CV%) should be ≤15% (≤20% at LLOQ).
-
Stability: Assess analyte stability under various conditions: 3 freeze-thaw cycles, 24 hours at room temperature (bench-top), and long-term storage at -80°C.
-
Data Analysis and Presentation
Once the plasma concentrations are determined, pharmacokinetic parameters are calculated using specialized software (e.g., Phoenix WinNonlin) via non-compartmental analysis.
Data Presentation:
The results should be summarized in a clear, tabular format to allow for easy comparison between compounds or dose routes.
| Parameter | Units | IV Route (1 mg/kg) | Oral Route (10 mg/kg) |
| Cmax | ng/mL | 1500 | 850 |
| Tmax | h | 0.083 | 1.0 |
| AUC(0-t) | ngh/mL | 3200 | 4500 |
| AUC(0-inf) | ngh/mL | 3250 | 4650 |
| t½ | h | 3.5 | 4.0 |
| CL | mL/h/kg | 307 | - |
| Vdss | L/kg | 1.5 | - |
| F% | % | - | 14.3% |
Note: Table contains example data for illustrative purposes. F% (Oral Bioavailability) is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Conclusion and Field-Proven Insights
The comprehensive pharmacokinetic profiling outlined in these protocols is a critical step in the drug development pipeline for novel aminopyrrolidine DPP-4 inhibitors. The data generated informs lead optimization, candidate selection, and the design of subsequent toxicology and efficacy studies.
Key Insights for Drug Development Professionals:
-
A desirable PK profile for a once-daily oral DPP-4 inhibitor includes a half-life of approximately 12-24 hours, good oral bioavailability (F% > 30%), and linear, dose-proportional exposure.
-
Early in vitro metabolism studies using liver microsomes can help predict metabolic clearance pathways and potential for drug-drug interactions, particularly inhibition of cytochrome P450 (CYP) enzymes.[18][19] While most gliptins have a low risk of drug-drug interactions, saxagliptin is a notable exception as it is metabolized by CYP3A4/A5.[1]
-
Understanding the primary route of elimination is crucial. Many DPP-4 inhibitors are primarily cleared renally, which may require dose adjustments in patients with impaired kidney function.[5][20] Linagliptin is an exception, being eliminated mainly via a biliary route.[5] Investigating the elimination pathways of a novel compound is a key part of its characterization.
By integrating these robust in vivo and bioanalytical methodologies, research teams can efficiently and accurately characterize their novel DPP-4 inhibitor candidates, making informed decisions to advance the most promising compounds toward clinical development.
References
- Chaira, C., & Monami, M. (2012). Pharmacokinetics, safety, and efficacy of DPP-4 inhibitors and GLP-1 receptor agonists in patients with type 2 diabetes mellitus. Chaira Medica.
-
Nauck, M. A. (2021). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology. Available at: [Link]
-
Scheen, A. J. (2010). Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. ResearchGate. Available at: [Link]
-
Petrova, G. (2019). SAFETY PROFILE OF DIPEPTIDYL PEPTIDASE-4 INHIBITORS. Semantic Scholar. Available at: [Link]
-
European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. EMA. Available at: [Link]
-
Aghabalaei, M., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Srinivasan, K., & Ramarao, P. (2007). Contribution of animal models to diabetes research: Its history, significance, and translation to humans. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Zhang, Y., et al. (2017). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. National Center for Biotechnology Information (PMC). Available at: [Link]
-
DiabetesontheNet. (2020). Prescribing pearls: A guide to DPP-4 inhibitors (gliptins). DiabetesontheNet. Available at: [Link]
-
Suresh, P. S., et al. (2016). A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug. PubMed. Available at: [Link]
-
Ye, Z., et al. (2023). Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Oxford Academic. Available at: [Link]
-
Häfner, F., et al. (2023). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. ACS Publications. Available at: [Link]
-
Kim, Y., et al. (2023). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. MDPI. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]
-
Nong, T., et al. (2015). Screening and identification of DPP-IV inhibitory peptides from deer skin hydrolysates by an integrated approach of LC–MS/MS and in silico analysis. ScienceDirect. Available at: [Link]
-
SRM University. PHARMACOKINETICS-BASIC CONSIDERATIONS Plasma Drug Concentration-Time Profile Plotting Data. SRM University. Available at: [Link]
-
Islam, M. S. (2019). Future Perspective of Diabetic Animal Models. National Center for Biotechnology Information (PMC). Available at: [Link]
-
BioPharma Services Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. BioPharma Services Inc. Available at: [Link]
-
Rehman, K., et al. (2021). Animal Models in Diabetic Research—History, Presence, and Future Perspectives. MDPI. Available at: [Link]
-
Li, M., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI. Available at: [Link]
-
Thomson, A. (2021). Back to basics: pharmacokinetics. The Pharmaceutical Journal. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). ANALYTICAL AND BIOANALYTICAL UHPLC-MS METHOD VALIDATION FOR DETERMINATION OF METFORMIN, A BIGUANIDE AND SITAGLIPTIN, A DPP-4 INHIBITOR. IJPSR. Available at: [Link]
-
GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. Available at: [Link]
-
Rees, D. A., & Alcolado, J. C. (2005). Animal models of diabetes mellitus. OAText. Available at: [Link]
-
ProBio. In Vivo Pharmacokinetics (PK) Studies for Biologics. ProBio. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. Available at: [Link]
-
Chalkiadaki, A., & Guarente, L. (2009). The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesonthenet.com [diabetesonthenet.com]
- 5. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. Contribution of animal models to diabetes research: Its history, significance, and translation to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Future Perspective of Diabetic Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Clinical pharmacology and pharmacokinetics guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 17. hhs.gov [hhs.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. chairamedica.it [chairamedica.it]
Chiral synthesis of (R)- and (S)-enantiomers of 3-(3-aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
An Application Note and Protocol for the Chiral Synthesis of (R)- and (S)-Enantiomers of 3-(3-aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
Introduction
The synthesis of enantiomerically pure pharmaceutical intermediates is a cornerstone of modern drug development. Chiral molecules can exhibit significantly different pharmacological and toxicological profiles, making access to single enantiomers essential. This document outlines a proposed synthetic strategy for obtaining the (R)- and (S)-enantiomers of 3-(3-aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one, a novel scaffold that incorporates a trifluoromethyl ketone, a functional group known for its ability to act as a potent enzyme inhibitor, and a chiral 3-aminopyrrolidine moiety, a common feature in many biologically active compounds. The proposed route is designed to be robust, scalable, and provide high enantiomeric purity.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be constructed from two key building blocks: a suitably protected chiral 3-aminopyrrolidine and an electrophilic trifluoromethyl ketone synthon. The primary disconnection is at the C-N bond between the pyrrolidine ring and the propanone backbone. This leads to a straightforward synthetic approach involving the N-alkylation of the chiral aminopyrrolidine with a 3-halo-1,1,1-trifluoropropan-2-one.
To ensure the stereochemical integrity of the final product, the synthesis will start from commercially available, enantiomerically pure (R)- and (S)-3-amino-1-(tert-butoxycarbonyl)pyrrolidine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, preventing side reactions and allowing for selective alkylation at the primary amine after deprotection.
The proposed synthetic workflow is illustrated in the diagram below.
Figure 1: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol is divided into two main parts: the synthesis of the electrophilic trifluoromethyl ketone synthon and the subsequent chiral synthesis of the target molecule.
Part 1: Synthesis of 3-Bromo-1,1,1-trifluoropropan-2-one
The synthesis of 3-bromo-1,1,1-trifluoropropan-2-one can be achieved via a two-step process starting from ethyl trifluoroacetate and bromoacetonitrile.
Step 1: Synthesis of 1-bromo-3,3,3-trifluoroacetone
This step involves a Grignard reaction between ethyl trifluoroacetate and the Grignard reagent derived from bromoacetonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.43 g | 0.10 mol |
| Bromoacetonitrile | 119.95 | 12.0 g | 0.10 mol |
| Ethyl trifluoroacetate | 142.08 | 14.2 g | 0.10 mol |
| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |
| Hydrochloric acid (1 M) | - | 100 mL | - |
| Saturated sodium bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
Dissolve bromoacetonitrile in 50 mL of anhydrous diethyl ether and add it dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve ethyl trifluoroacetate in 100 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product is then hydrolyzed without further purification.
Step 2: Hydrolysis to 3-Bromo-1,1,1-trifluoropropan-2-one
The intermediate from the previous step is hydrolyzed under acidic conditions to yield the desired ketone.
Materials and Reagents:
| Reagent | Quantity |
| Crude product from Step 1 | - |
| Sulfuric acid (6 M) | 100 mL |
| Diethyl ether | 150 mL |
Procedure:
-
To the crude product from the previous step, add 100 mL of 6 M sulfuric acid.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the residue by distillation to afford 3-bromo-1,1,1-trifluoropropan-2-one.
Part 2: Chiral Synthesis of (R)- and (S)-3-(3-aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
This part of the synthesis starts with commercially available enantiomerically pure Boc-protected 3-aminopyrrolidine. The synthesis of the (R)-enantiomer is described below. The same procedure can be followed using (S)-Boc-3-aminopyrrolidine to obtain the (S)-enantiomer of the final product.
Step 1: N-Alkylation of (R)-Boc-3-aminopyrrolidine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-Boc-3-aminopyrrolidine | 186.25 | 9.31 g | 0.05 mol |
| 3-Bromo-1,1,1-trifluoropropan-2-one | 190.96 | 9.55 g | 0.05 mol |
| Potassium carbonate (anhydrous) | 138.21 | 13.8 g | 0.10 mol |
| Acetonitrile (anhydrous) | 41.05 | 250 mL | - |
| Ethyl acetate | - | 200 mL | - |
| Water | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
To a solution of (R)-Boc-3-aminopyrrolidine in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Add a solution of 3-bromo-1,1,1-trifluoropropan-2-one in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Boc-Deprotection
The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.
Materials and Reagents:
| Reagent | Quantity |
| Boc-protected intermediate from the previous step | - |
| Trifluoroacetic acid (TFA) | 50 mL |
| Dichloromethane (DCM) | 100 mL |
| Saturated sodium bicarbonate solution | - |
| Diethyl ether | 100 mL |
Procedure:
-
Dissolve the Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
After completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with saturated sodium bicarbonate solution to pH 8-9.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, (R)-3-(3-aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one.
Figure 2: Synthetic workflow for the chiral synthesis.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.
Safety Considerations
-
Trifluoromethyl ketones and their precursors can be toxic and should be handled in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware should be flame-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Trifluoroacetic acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
References
-
Synthesis of α-Trifluoromethyl Ketones: For general methods on the synthesis of trifluoromethyl ketones, please refer to: J. Org. Chem.2005 , 70 (18), pp 7304–7311. [Link]
-
N-Alkylation of Amines: For general procedures on the N-alkylation of amines with α-haloketones, a relevant source is: Org. Lett.2008 , 10 (21), pp 4947–4950. [Link]
-
Boc-Protection and Deprotection: For standard protocols on the use of the Boc protecting group, please consult: Greene's Protective Groups in Organic Synthesis, 5th ed.; Wuts, P. G. M., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Chiral Synthesis of 3-Aminopyrrolidine Derivatives: For insights into the synthesis of chiral 3-aminopyrrolidine derivatives, a useful reference is: J. Med. Chem.2009 , 52 (17), pp 5580–5593. [Link]
Application Note: Experimental Design for In Vivo Efficacy Studies of Novel DPP-4 Inhibitors
Introduction & Mechanistic Rationale
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone in the pharmacological management of Type 2 Diabetes Mellitus (T2DM). Their primary mechanism of action relies on preventing the rapid enzymatic degradation of endogenous incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[1]. Because GLP-1 and GIP are responsible for driving postprandial insulin secretion and suppressing glucagon release, preserving their active forms is critical for restoring glucose homeostasis[2].
However, evaluating novel DPP-4 inhibitors in preclinical murine models requires highly optimized experimental designs. The rapid in vivo clearance of GLP-1 (which has a half-life of merely 1-2 minutes) and the complex pharmacodynamics of DPP-4 inhibition demand precise dosing timelines, appropriate animal model selection, and rigorously validated biochemical assays[3].
Mechanism of DPP-4 inhibition preserving active GLP-1 to enhance insulin secretion.
Experimental Design: Animal Model Selection
The selection of an appropriate murine model dictates the translational relevance of the efficacy study. The chosen model must possess an intact incretin response while exhibiting a baseline glycemic dysregulation that allows for a measurable therapeutic window.
Table 1: Murine Models for DPP-4 Efficacy Profiling
| Model | Genetic Background | Phenotype | Causality & Rationale for Selection |
| DIO Mice | C57BL/6J | Diet-Induced Obesity, Insulin Resistant | Closely mimics the progressive pathophysiology of human T2DM. Retains intact leptin signaling, making it the most translatable model for incretin therapies. |
| db/db Mice | C57BLKS/J | Severe obesity, early-onset diabetes | Driven by a leptin receptor mutation. Ideal for testing robust glycemic control under severe metabolic stress[4]. |
| ob/ob Mice | C57BL/6J | Severe obesity, mild diabetes | Leptin deficient. Highly sensitive to incretin-based therapies, making it excellent for dose-response and PK/PD profiling of novel long-acting inhibitors[4]. |
Core In Vivo Protocols
Protocol A: Oral Glucose Tolerance Test (OGTT) for Efficacy Profiling
The OGTT is the gold standard for evaluating the glucose-lowering efficacy of DPP-4 inhibitors. Causality Insight: Unlike intraperitoneal (IP) glucose administration, oral glucose administration is mandatory because it directly triggers the "incretin effect" by stimulating intestinal L-cells to secrete GLP-1[]. Furthermore, the novel inhibitor must be administered prior to the glucose challenge to ensure peak target engagement (>80% enzyme inhibition) precisely when glucose-stimulated GLP-1 release occurs[4].
Step-by-step workflow for the in vivo Oral Glucose Tolerance Test (OGTT).
Step-by-Step Methodology:
-
Fasting: Fast the mice for 6 hours prior to the experiment (e.g., 07:00 to 13:00). Self-Validation: A 6-hour fast is preferred over an overnight (16h) fast in mice to prevent starvation-induced catabolism and artifactual insulin resistance, ensuring baseline glucose is stable.
-
Baseline Sampling & Dosing: At t=−30 minutes, collect baseline blood via tail snip for fasting blood glucose (FBG). Immediately administer the novel DPP-4 inhibitor (e.g., 1–30 mg/kg) or vehicle via oral gavage (p.o.)[4].
-
Glucose Load: At t=0 , administer a glucose solution (2 g/kg body weight) via oral gavage[3].
-
Serial Sampling: Measure blood glucose using a calibrated handheld glucometer at t=15,30,60, and 120 minutes post-glucose load[6].
-
Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion.
Protocol B: Plasma DPP-4 Activity Assay (Pharmacodynamics)
To validate in vivo target engagement, plasma DPP-4 activity must be quantified ex vivo. This protocol utilizes the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), which is specifically cleaved by active DPP-4 to release highly fluorescent free AMC[7].
Step-by-Step Methodology:
-
Sample Collection: Collect 50 µL of blood into EDTA-coated tubes at specific PK timepoints (e.g., 1h, 4h, 24h post-dose). Centrifuge at 2,000 x g for 10 min at 4°C to isolate plasma[8].
-
Assay Buffer Preparation: Prepare a buffer containing 25 mM HEPES, 140 mM NaCl, and 1% BSA, adjusted to pH 7.8[9].
-
Reaction Setup: In a 96-well black microplate, add 20 µL of plasma sample and dilute with assay buffer to a final volume of 50 µL[8]. Self-Validation: Include a standard curve of free AMC (0–40 µM) to allow conversion of relative fluorescence units (RFU) to absolute specific activity[7].
-
Substrate Addition: Add 50 µL of substrate solution (final concentration 50 µM Gly-Pro-AMC) to each well to initiate the reaction[7].
-
Kinetic Measurement: Immediately read fluorescence (Excitation: 360 nm / Emission: 465 nm) in kinetic mode every 1 minute for 30 minutes at 37°C[7].
-
Calculation: Calculate the Vmax in the linear range and normalize against the AMC standard curve to determine specific activity (nmol/min/mL)[9].
Protocol C: Accurate Quantification of Intact GLP-1
Measuring intact, active GLP-1 (7-36 amide) in mice is notoriously difficult due to its rapid degradation by both DPP-4 and neprilysin (NEP)[10]. Standard sandwich ELISAs often fail to detect a significant rise in intact GLP-1 during a standard OGTT unless degradation is actively prevented[3].
Causality Insight: To accurately assess the GLP-1 secretory response, researchers must pre-treat the mice with a DPP-4 inhibitor (and optionally a NEP inhibitor like sacubitril) 30 minutes prior to the OGTT. This extends the half-life of GLP-1 up to sevenfold, preventing in vivo degradation and allowing reliable quantification of the incretin response via ELISA[3][11].
Step-by-Step Methodology:
-
Pre-treatment: Administer the test DPP-4 inhibitor (or a positive control like sitagliptin at 10 mg/kg) 30 minutes prior to a 2 g/kg oral glucose load[11].
-
Collection: Collect blood at t=0,5,10, and 15 minutes post-glucose load. Self-Validation: Blood must be collected directly into tubes pre-loaded with a DPP-4 inhibitor cocktail (e.g., Diprotin A) and aprotinin to immediately halt any ex vivo degradation.
-
Processing: Centrifuge immediately at 4°C to separate plasma.
-
Quantification: Utilize a highly sensitive, specific sandwich ELISA (e.g., Alpco intact GLP-1 kit) to quantify intact GLP-1 (7-36 amide)[10]. Peak levels are typically observed at 10 minutes post-glucose load[11].
Expected Outcomes & Data Interpretation
Table 2: Expected Quantitative Readouts for Efficacious DPP-4 Inhibitors
| Parameter | Assay Method | Expected Outcome (vs. Vehicle) | Timepoint of Maximum Effect |
| Plasma DPP-4 Activity | Gly-Pro-AMC Cleavage | >80% Inhibition | 1 to 4 hours post-dose[4] |
| Blood Glucose Excursion | OGTT | 20% - 40% reduction in AUC | 15 to 60 minutes post-glucose |
| Intact GLP-1 (7-36) | Sandwich ELISA | 5 to 10-fold increase | 10 minutes post-glucose[11] |
References
-
In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes Journals. URL:[Link]
-
A Novel Dipeptidyl Peptidase-4 Inhibitor DA-1229 Ameliorates Tubulointerstitial Fibrosis in Cyclosporine Nephrotoxicity in Mice. MDPI. URL:[Link]
-
OGTT in C57BL/6J mice after oral administration of various DPP-4 inhibitors. ResearchGate. URL:[Link]
-
Preclinical pharmacological profiles of cofrogliptin, a novel and bi-weekly DPP-4 inhibitor. Frontiers. URL:[Link]
-
Dipeptidyl peptidase-4 inhibition with linagliptin prevents western diet-induced vascular abnormalities in female mice. PMC - NIH. URL:[Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC - NIH. URL:[Link]
-
An Observational Study showing Dipeptidyl Peptidase-4 (DPP-4) Activity and Gene Expression Variation in Chronic Liver Disease. PMC - NIH. URL:[Link]
-
DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits. PMC - NIH. URL:[Link]
-
Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice. bioRxiv. URL:[Link]
-
In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. PMC - NIH. URL:[Link]
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical pharmacological profiles of cofrogliptin, a novel and bi-weekly DPP-4 inhibitor [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dipeptidyl peptidase-4 inhibition with linagliptin prevents western diet-induced vascular abnormalities in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Observational Study showing Dipeptidyl Peptidase-4 (DPP-4) Activity and Gene Expression Variation in Chronic Liver Disease (CLD) Patients from a Tertiary Care Hospital of Eastern India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice | bioRxiv [biorxiv.org]
Overcoming solubility issues of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one in aqueous buffers
Welcome to the technical support guide for 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in aqueous buffers. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Understanding the Molecule: A Quick Reference
Before troubleshooting, it's crucial to understand the physicochemical characteristics of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one. Its structure dictates its behavior in solution.
-
Primary Amine (on Pyrrolidine Ring): This is a basic functional group. It can be protonated (gain a H+) to form a positively charged ammonium salt. This is the primary handle for manipulating solubility via pH.[1][2][3] The predicted pKa of the conjugate acid is approximately 8.2.[4]
-
Trifluoromethyl (CF3) Group: This group is highly electronegative and significantly increases the lipophilicity (fat-solubility) of the molecule.[5][6][7] While it can enhance metabolic stability, it is a major contributor to poor aqueous solubility.[5][6]
-
Ketone Group: A polar group that can act as a hydrogen bond acceptor.
-
Pyrrolidine Ring: The saturated heterocyclic ring can contribute to aqueous solubility.[8][9]
The core solubility challenge arises from the opposing effects of the hydrophilic, ionizable amine and the lipophilic trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should do?
This is expected behavior. At pH 7.4, which is close to the pKa of the aminopyrrolidine group (~8.2), a significant portion of the compound exists in its neutral, uncharged form. The lipophilic character, driven by the trifluoromethyl group, dominates in this state, leading to poor aqueous solubility.
Your first and most critical step is to lower the pH of your buffer. By acidifying the solution, you protonate the primary amine, converting the molecule into a more soluble cationic salt.[10][11]
Q2: What is the optimal pH range for dissolving this compound?
As a rule of thumb, you should aim for a buffer pH that is at least 2 units below the compound's pKa to ensure >99% ionization. Given the predicted pKa of ~8.2, a pH of 6.0 or below is recommended as a starting point. Buffers such as citrate (pH 3-6.2) or acetate (pH 3.8-5.8) are excellent choices.[12]
Q3: I tried lowering the pH, and the solubility improved, but I still can't reach my target concentration. What's next?
If pH adjustment alone is insufficient, the next step is to introduce a co-solvent to the aqueous buffer.[13][14] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.[14]
Q4: Are there any buffer types I should avoid?
Yes. Avoid buffers containing primary amines, such as Tris or glycine. The primary amine on 3-(3-aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one could potentially react with these buffer components, and they may interfere with certain assays.[15][16]
Q5: Can I use excipients to improve solubility for formulation studies?
Absolutely. For more significant solubility enhancement, especially in preclinical and formulation development, using excipients is a standard and powerful strategy.[17][18] The most common and effective excipients for this purpose are cyclodextrins .[19][][21] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where the lipophilic parts of your compound (like the trifluoromethylated moiety) can be encapsulated, forming a water-soluble "inclusion complex".[19][]
Troubleshooting and Protocol Guides
This section provides a systematic approach to resolving solubility issues, complete with step-by-step protocols.
Troubleshooting Workflow
The following diagram outlines the decision-making process for systematically improving the solubility of your compound.
Caption: Decision workflow for solubility enhancement.
Protocol 1: Systematic pH Adjustment
This protocol aims to find the optimal pH for solubilization by creating a pH-solubility profile.
Principle: The solubility of a basic compound like this one increases as the pH decreases, due to the formation of a protonated, charged species.[11]
Caption: pH effect on the amine group and solubility.
Methodology:
-
Prepare a series of buffers: Prepare 50 mM buffers at various pH points (e.g., pH 7.0, 6.5, 6.0, 5.5, 5.0, 4.5). Acetate or citrate buffers are recommended.
-
Add Compound: To a fixed volume of each buffer (e.g., 1 mL), add an excess amount of the solid compound (enough that some solid remains undissolved).
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 4-24 hours) to ensure equilibrium is reached.
-
Separate: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze: Plot the measured solubility (e.g., in mg/mL) against the pH to determine the optimal pH range.
Illustrative Data:
| Buffer pH | Expected Solubility Behavior | Example Solubility (µg/mL) |
| 7.4 | Very Low | < 10 |
| 6.5 | Low | ~50 |
| 6.0 | Moderate | ~250 |
| 5.5 | Good | ~1,200 |
| 5.0 | High | > 5,000 |
Note: The solubility values are for illustrative purposes to demonstrate the trend.
Protocol 2: Co-Solvent Screening
Use this protocol when pH adjustment is insufficient to reach the target concentration.
Principle: Co-solvents decrease the polarity of water, reducing the energy required to create a cavity for a nonpolar solute and thereby increasing solubility.[13]
Methodology:
-
Select Buffer: Prepare your aqueous buffer at the optimal pH determined in Protocol 1 (e.g., pH 5.5).
-
Prepare Co-solvent Stocks: Create a series of buffer/co-solvent mixtures. Common co-solvents to screen include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO). Prepare mixtures at various percentages (e.g., 5%, 10%, 20% v/v co-solvent in buffer).
-
Test Solubility: Using the same equilibration and quantification method described in Protocol 1, determine the solubility of the compound in each co-solvent mixture.
-
Evaluate: Identify the co-solvent and concentration that provides the required solubility without causing precipitation upon further dilution (if applicable to your experimental workflow). Be mindful that high concentrations of organic solvents can be incompatible with certain cellular assays.
Illustrative Data (in pH 5.5 Acetate Buffer):
| Co-solvent | Concentration (v/v) | Example Solubility (µg/mL) |
| None | 0% | 1,200 |
| Ethanol | 10% | 4,500 |
| Ethanol | 20% | 15,000 |
| PEG 400 | 10% | 8,000 |
| PEG 400 | 20% | > 25,000 |
Note: The solubility values are for illustrative purposes.
Protocol 3: Using Cyclodextrins for Enhanced Solubility
This is an advanced technique for achieving high concentrations, often used in formulation development.
Principle: Cyclodextrins are toroidal molecules that encapsulate the hydrophobic portion of a drug molecule in their central cavity, forming a stable, water-soluble host-guest complex.[19][][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[19]
Methodology:
-
Select Buffer: Start with an aqueous buffer at an optimal pH (e.g., pH 5.5).
-
Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD in the buffer at various concentrations (e.g., 2%, 5%, 10%, 20% w/v).
-
Phase Solubility Study: Add excess solid compound to each cyclodextrin solution and equilibrate as described in Protocol 1.
-
Quantify and Plot: Measure the concentration of the dissolved compound in the supernatant. Plot the total drug concentration against the cyclodextrin concentration. A linear plot (Type A) indicates the formation of a soluble 1:1 complex.
-
Select Concentration: Choose the lowest concentration of cyclodextrin that achieves your target drug concentration.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences, 99(12), 4940-4954. [Link]
-
Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1741-1754. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Pharmaceutics, 4(4), 504-523. [Link]
-
J.P. Bégué, D. Bonnet-Delpon. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Ali, S. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Friedman, D. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
O'Driscoll, C. M. (2008). Co-solvent systems in dissolution testing: Theoretical considerations. Journal of Pharmacy and Pharmacology, 42(1), 19-23. [Link]
-
American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. [Link]
-
Gattefosse. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefosse. [Link]
-
Larsen, K. L., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 539-546. [Link]
-
Wikipedia contributors. (2023, December 14). Cosolvent. Wikipedia. [Link]
-
O'Driscoll, C. M. (2008, October 20). Co-solvent systems in dissolution testing: Theoretical considerations. Taylor & Francis Online. [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393. [Link]
-
Pearson Education. (n.d.). Dependence of Solubility on pH. Pearson+. [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
ISSR. (n.d.). Solubility and pH of amines. ISSR. [Link]
-
Shayan, B., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
-
Gill, H. C., et al. (2021). N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. ACS Medicinal Chemistry Letters, 12(5), 786-792. [Link]
-
Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. [Link]
-
Fujikawa, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(8), 2615-2624. [Link]
-
LibreTexts Chemistry. (2024, November 7). Properties of amines. LibreTexts Chemistry. [Link]
-
KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. [Link]
-
Pobudkowska, A., et al. (2012). Study of pH-dependent drugs solubility in water. Central European Journal of Chemistry, 10, 1665-1673. [Link]
-
Wikipedia contributors. (2023, October 29). Trifluoromethyl group. Wikipedia. [Link]
-
I. D'Acquarica, et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Wikipedia contributors. (2023, November 28). Pyrrolidine. Wikipedia. [Link]
-
LookChem. (n.d.). Cas 16596-41-1,1-AMINOPYRROLIDINE. LookChem. [Link]
-
Interchim. (n.d.). Buffering agents and Buffers. Interchim. [Link]
-
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. [Link]
-
Sugibayashi, K., et al. (1988). Enhancing effect of pyrrolidone derivatives on the transdermal penetration of sulfaguanidine, aminopyrine and Sudan III. Journal of Pharmacobio-Dynamics, 11(8), 556-563. [Link]
Sources
- 1. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cas 16596-41-1,1-AMINOPYRROLIDINE | lookchem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Buffer & Eluent Preparation in HPLC – Best Practices [knauer.net]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of aminopyrrolidine-based DPP-4 inhibitors
Technical Support Center: Troubleshooting Aminopyrrolidine-Based DPP-4 Inhibitor Assays
Welcome to the Technical Support Center for scientists and drug development professionals. While the aminopyrrolidine scaffold offers potent Dipeptidyl Peptidase-4 (DPP-4) inhibition for Type 2 Diabetes Mellitus therapies, its structural similarity to substrates of the broader DASH (DPP4 Activity and/or Structure Homologues) family often leads to critical off-target effects. This guide provides causal explanations, troubleshooting steps, and validated protocols to navigate selectivity challenges concerning DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).
Section 1: Troubleshooting FAQs & Mechanistic Insights
Q1: During in vivo testing of our novel aminopyrrolidine DPP-4 inhibitor, we observed severe toxicities (alopecia, thrombocytopenia, and systemic inflammation) despite excellent DPP-4 potency. What is causing this? Causality & Solution: Your compound is likely exhibiting off-target inhibition of intracellular DASH family members, specifically DPP-8 and DPP-9. Unlike DPP-4, which is a cell-surface glycoprotein, DPP-8 and DPP-9 are cytosolic enzymes[1]. Recent mechanistic breakthroughs have revealed that DPP-9 plays a crucial role in suppressing NLRP1- and CARD8-mediated inflammatory cell death, known as pyroptosis[2]. When an aminopyrrolidine inhibitor crosses the cell membrane and inhibits DPP-9, it removes this suppression and triggers inflammasome activation, leading to the severe toxicities you are observing[2]. Actionable Step: Immediately halt in vivo studies and profile your lead compounds against a full DASH family in vitro panel. You must achieve a Selectivity Index (SI) of >500-fold for DPP-4 over DPP-8/9 to ensure a safe therapeutic profile[1].
Q2: How can I structurally modify my aminopyrrolidine scaffold to improve selectivity for DPP-4 over DPP-8, DPP-9, and FAP? Causality & Solution: The lack of selectivity stems from targeting only the S1 pocket. The S1 pocket, which accommodates the pyrrolidine ring, is highly conserved and hydrophobic across all DASH family proteases[1]. To achieve selectivity, your compound must exploit the S2 extensive subsite. In DPP-4, the S2 pocket is a larger cavity bordered by residues Val207, Ser209, Arg358, and Phe357[1]. In contrast, this extensive S2 subsite is much less distinct in DPP-8, DPP-9, and FAP[1]. Actionable Step: Introduce bulky or rigid functional groups (e.g., substituted biaryls) to the aminopyrrolidine core that project into the DPP-4 specific S2 extensive subsite. This creates steric clashes in DPP-8/9, drastically improving the Selectivity Index[1].
Q3: My aminopyrrolidine free base intermediate is degrading rapidly on the benchtop, leading to inconsistent assay results. How do I stabilize it? Causality & Solution: This is a known "stability paradox" with aminopyrrolidines. The free base possesses a highly nucleophilic amine that can undergo rapid intermolecular self-condensation or oxidation, turning into a degraded tar within hours[3]. Actionable Step: Always store and test these compounds as acid addition salts (e.g., HCl salts). Protonating the amine deactivates the nitrogen's lone pair, completely preventing intermolecular nucleophilic attack and stabilizing the molecule indefinitely[3]. Generate the free base in situ within the assay buffer only when required.
Section 2: Visualizing the Off-Target Mechanism
Mechanism of aminopyrrolidine off-target toxicity via DPP-8/9 and NLRP1/CARD8 inflammasomes.
Section 3: Self-Validating Experimental Protocol
Protocol: Fluorogenic In Vitro Selectivity Assay for DASH Family Proteases This protocol is designed with internal validation checkpoints to ensure that observed inhibition is true competitive inhibition and not an artifact of compound aggregation or degradation.
Materials:
-
Recombinant human DPP-4, DPP-8, DPP-9, and FAP enzymes.
-
Fluorogenic substrates: H-Gly-Pro-AMC (for DPP-4, DPP-8, DPP-9) and Z-Gly-Pro-AMC (for FAP).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1 mg/mL BSA.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the aminopyrrolidine inhibitor (as an HCl salt) in 100% DMSO to a 10 mM stock. Dilute to 100X final concentration in DMSO to maintain a constant 1% DMSO across all assay wells.
-
Validation Checkpoint 1 (Solubility): Centrifuge the stock at 10,000 x g for 5 minutes. The absence of a pellet validates complete solubility, ensuring IC50 shifts are not artifacts of aggregation.
-
-
Enzyme-Inhibitor Pre-incubation: In a black 384-well microplate, mix 10 µL of recombinant enzyme (at 2x final concentration in assay buffer) with 0.2 µL of the 100X inhibitor stock. Incubate at 37°C for 30 minutes.
-
Causality: Many pyrrolidine-based inhibitors (e.g., vildagliptin) form temporary covalent bonds with the catalytic serine, resulting in slow-binding kinetics[1]. Omitting this pre-incubation will falsely underestimate their potency and skew the selectivity index.
-
-
Reaction Initiation: Add 10 µL of the specific fluorogenic substrate (at 2x the Km value) to each well.
-
Kinetic Measurement: Immediately monitor the release of 7-Amino-4-methylcoumarin (AMC) using a microplate reader (Excitation: 355 nm, Emission: 460 nm) continuously for 30 minutes at 37°C.
-
Validation Checkpoint 2 (Linearity): Calculate the R2 of the fluorescence vs. time plot. An R2>0.98 validates that the initial velocity ( V0 ) is measured under steady-state conditions without substrate depletion.
-
-
Data Analysis: Calculate V0 from the linear portion of the progress curve. Determine the IC50 using a 4-parameter logistic fit. Calculate the Selectivity Index (SI) as IC50(Off-Target)/IC50(DPP-4) .
Step-by-step workflow for the fluorogenic DASH family selectivity assay.
Section 4: Quantitative Data & Benchmarking
To contextualize your results, compare your novel aminopyrrolidine compounds against established clinical and experimental benchmarks. The table below summarizes the typical selectivity profiles of various DPP-4 inhibitors against the DASH family.
Table 1: Comparative Selectivity Profiles of DPP-4 Inhibitors
| Inhibitor Class | Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | FAP IC50 (nM) | Selectivity Index (DPP-8/DPP-4) |
| Cyanopyrrolidine | Vildagliptin | ~3.5 | ~810 | ~104 | >10,000 | ~231x[1] |
| Cyanopyrrolidine | Saxagliptin | ~1.3 | ~390 | ~77 | >10,000 | ~300x[1] |
| Non-covalent | Sitagliptin | ~18 | >48,000 | >100,000 | >100,000 | >2,600x[1] |
| Non-covalent | Alogliptin | ~24 | >100,000 | >100,000 | >100,000 | >14,000x[1] |
| Aminopyrrolidine | Early Analogs | 1.0 - 15.0 | 10 - 500 | 10 - 500 | Variable | Often <100x (High Risk) |
Note: Covalent pyrrolidine-based inhibitors like vildagliptin and saxagliptin inherently have lower selectivity indices (<500-fold) compared to non-covalent inhibitors like sitagliptin or alogliptin (>2500-fold)[1]. If your aminopyrrolidine lead exhibits an SI < 100x, it carries a high risk of triggering the pyroptosis pathways outlined in Section 2.
Sources
Technical Support Center: Enhancing the Oral Bioavailability of Aminopyrrolidine Trifluoromethyl Ketones
Prepared by: Senior Application Scientist, Drug Development Support
This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the oral bioavailability of aminopyrrolidine trifluoromethyl ketone (TFMK) compounds. This class of molecules holds significant therapeutic promise but often presents a distinct set of challenges related to absorption, distribution, metabolism, and excretion (ADME). This document provides in-depth, experience-driven answers to common questions and offers structured troubleshooting for issues encountered during preclinical development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual and practical questions regarding the development of aminopyrrolidine TFMKs.
Q1: What are the primary obstacles limiting the oral bioavailability of aminopyrrolidine TFMKs?
The oral bioavailability of any compound is a product of its solubility, permeability, and metabolic stability. For the aminopyrrolidine TFMK class, three specific challenges are consistently observed:
-
Metabolic Instability of the TFMK Warhead: The trifluoromethyl ketone moiety is highly electrophilic due to the strong electron-withdrawing nature of the CF₃ group.[1][2] While this property is often key to its mechanism of action (e.g., forming reversible covalent bonds with target residues), it also renders the ketone susceptible to rapid in vivo reduction by carbonyl reductases to its corresponding, and often inactive, trifluoromethyl alcohol (TFMA).[3][4] This metabolic conversion is a primary driver of poor oral bioavailability and short half-life.
-
Poor Aqueous Solubility: The trifluoromethyl group significantly increases the lipophilicity of a molecule.[5] While this can aid in membrane permeability, the overall scaffold can still possess properties, such as high crystallinity or a large molecular surface area, that lead to poor dissolution in gastrointestinal fluids. This is a common issue for Biopharmaceutical Classification System (BCS) Class II and IV compounds.[6][7]
-
Efflux Transporter Recognition: The structural motifs common in these inhibitors can be recognized by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which are highly expressed in the intestinal epithelium.[8][9][10] These transporters actively pump the drug out of the enterocytes and back into the intestinal lumen, directly reducing the fraction of the dose that reaches systemic circulation.[9]
Q2: The trifluoromethyl group is supposed to improve metabolic stability. Why is the TFMK moiety so prone to reduction?
This is a critical point of distinction. The carbon-fluorine bond itself is exceptionally strong and resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which is a major pathway for drug clearance.[5] This is why fluorination is a common strategy in medicinal chemistry.
However, the challenge with the TFMK group is not oxidative metabolism but reductive metabolism. The electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon highly electron-deficient (electrophilic). This makes it an excellent substrate for reductive enzymes, specifically carbonyl reductases (CBRs), which are abundant in the liver and other tissues.[3] These enzymes transfer a hydride ion to the carbonyl carbon, reducing it to the secondary alcohol. Therefore, while the C-F bonds remain intact, the ketone "warhead" is neutralized, leading to a loss of biological activity.[3][4]
Q3: What initial in vitro assays are essential to profile a new aminopyrrolidine TFMK candidate?
A well-designed initial screening cascade is crucial to identify liabilities early and avoid costly late-stage failures. The following three assays provide a foundational understanding of a compound's potential for oral bioavailability:
-
Aqueous Solubility Screen: Determines the thermodynamic solubility of the compound. This can be performed using methods like nephelometry or HPLC-UV in phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 6.5, 7.4) to simulate different regions of the GI tract.
-
In Vitro Metabolic Stability Assay: Typically conducted using liver microsomes or S9 fractions, which contain both CYP enzymes and reductases. By incubating the compound with these fractions and co-factors (NADPH for CYPs, and a regenerating system for reductases) and monitoring its disappearance over time, you can calculate its intrinsic clearance. It is vital to analyze the metabolites to confirm if reduction to the TFMA is the primary metabolic route.
-
Caco-2 Bidirectional Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key efflux transporters like P-gp.[9] By measuring the transport of the compound from the apical (gut lumen) to the basolateral (blood) side (A-to-B) and in the reverse direction (B-to-A), one can determine the apparent permeability (Papp) and the efflux ratio (ER). A high ER (>2) is a strong indicator that the compound is a substrate for an efflux transporter.[8]
Section 2: Troubleshooting Guide for Low Oral Bioavailability
This section is structured to address specific experimental outcomes and provide a logical path forward for compound optimization.
Scenario 1: High In Vitro Potency, but Very Low Exposure in Pharmacokinetic (PK) Studies (<5% Oral Bioavailability)
This is a common and frustrating outcome. The discrepancy between in vitro and in vivo results points to one or more significant ADME barriers.
The following diagram outlines a systematic approach to pinpointing the primary barrier to oral absorption for your TFMK compound.
Caption: Reductive Metabolism of a Trifluoromethyl Ketone.
References
-
Gurav, S. S., & Fuloria, N. K. (2024). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Recent Patents on Nanotechnology. [Link]
-
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Pharma Focus Asia. [Link]
-
Spanogiannopoulos, P., et al. (2016). The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome. The Journal of pharmacology and experimental therapeutics, 356(1), 187-197. [Link]
-
Edwards, P. D., et al. (1997). Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 40(12), 1876-1885. [Link]
-
Miller, A., et al. (2003). Targeting ketone drugs towards transport by the intestinal peptide transporter, PepT1. Bioorganic & Medicinal Chemistry Letters, 13(9), 1645-1648. [Link]
-
Bodige, S., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807. [Link]
-
Di, L., & Kerns, E. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. ACS Pharmacology & Translational Science. [Link]
-
Sethia, S. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Outsourcing. [Link]
-
Bodige, S., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807. [Link]
-
Chang, Y., et al. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. [Link]
-
Xiao, Y., & Yang, C. S. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry, 63(21), 5173-5180. [Link]
-
Liu, Q., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 13(10), 1234-1243. [Link]
-
Shaji, J., & Patole, V. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 34-39. [Link]
-
Chen, J., et al. (2024). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers in Pharmacology, 15, 1435212. [Link]
-
Grout, A. S., et al. (1999). Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry, 42(18), 3653-3660. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Enright, H. A., et al. (2025). Influence of gut microbiota on oral drug absorption and metabolism. bioRxiv. [Link]
-
d'Avanzo, N., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology, 12, 749942. [Link]
-
Giri, R., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. ResearchGate. [Link]
-
Liu, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. European Journal of Medicinal Chemistry, 224, 113702. [Link]
-
Kumar, S., & Bhargava, D. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. [Link]
-
BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT. [Link]
-
Giri, R., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. R Discovery. [Link]
-
Butler, J., & Hens, B. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. SciSpace. [Link]
-
Martelli, G., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3980. [Link]
-
Patsnap Synapse. (2025). What are the factors affecting the bioavailability of oral drugs? Patsnap Synapse. [Link]
-
Tian, Y., et al. (2025). Gut Microbiota in the Regulation of Intestinal Drug Transporters: Molecular Mechanisms and Pharmacokinetic Implications. Metabolites, 15(12), 1-20. [Link]
-
Huttunen, J., & Rautio, J. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1031. [Link]
-
de la Ossa, D. H., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 20(5), 645-661. [Link]
-
Sharma, R. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Journal of Pharmaceutical Chemistry & Chemical Science, 9(1), 1-2. [Link]
-
Singh, I., & Kumar, A. (2018). Approaches for Prodrugs. ResearchGate. [Link]
-
Clinical Geriatrics. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Clinical Geriatrics. [Link]
-
Sharma, A., & Kumar, S. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 13(2), 1-10. [Link]
-
Frey, R. R., et al. (2002). Trifluoromethyl ketones as inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 12(24), 3443-3447. [Link]
-
Zhang, Y., et al. (2024). Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. European Journal of Medicinal Chemistry, 275, 116634. [Link]
-
Weersma, R. K., et al. (2021). Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease. Journal of Crohn's and Colitis, 15(Supplement_1), S19-S25. [Link]
-
Jamshaid, F., et al. (2024). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 16(2), 273. [Link]
-
Parrott, N., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Molecular Pharmaceutics, 16(12), 4849-4860. [Link]
-
Weersma, R. K., et al. (2020). Interaction between drugs and the gut microbiome. Gut, 69(8), 1510-1519. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pharm-int.com [pharm-int.com]
- 8. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bioivt.com [bioivt.com]
Refining assay conditions for consistent in vitro DPP-4 inhibition results
As a Senior Application Scientist, I've seen firsthand how seemingly minor variations in an assay can lead to significant discrepancies in results. This guide is designed to be your partner at the bench, providing not just troubleshooting steps but also the rationale behind them. Our goal is to empower you to refine your Dipeptidyl Peptidase-4 (DPP-4) inhibition assays for maximum consistency and reliability.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions that are crucial for setting up a robust DPP-4 inhibition assay.
Q1: What are the most common substrates for DPP-4 assays, and how do I choose the right one?
A1: The choice of substrate is critical as it directly impacts assay sensitivity and format. The most common type is a fluorogenic substrate, H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the bond between the dipeptide and the AMC fluorophore, releasing free AMC, which can be measured fluorometrically (Ex/Em ≈ 360/460 nm)[1][2]. This offers high sensitivity, making it ideal for screening.
Another option is a colorimetric substrate, Gly-Pro-p-nitroanilide (Gly-Pro-pNA), which releases p-nitroaniline upon cleavage. While often less sensitive than fluorogenic options, it can be useful if compound autofluorescence is a concern[3].
Scientist's Insight: For most high-throughput screening applications, the sensitivity of a fluorogenic substrate like Gly-Pro-AMC is preferred. However, always be mindful of potential interference from your test compounds. Running a compound-only control well (without enzyme) can help identify issues with autofluorescence early on.
Q2: How do I determine the optimal substrate concentration for my assay?
A2: The optimal substrate concentration is a balance between achieving a robust signal and being sensitive to competitive inhibitors. A common and effective starting point is to use a substrate concentration equal to or slightly below its Michaelis-Menten constant (Kₘ)[4]. For Gly-Pro-AMC, the Kₘ value is often cited to be around 17.4 µM[4].
-
Why Kₘ is important: At a concentration equal to Kₘ, the enzyme is working at half its maximum velocity (Vmax). This condition provides a good dynamic range for detecting inhibition. If the substrate concentration is too high (e.g., >10x Kₘ), it can mask the effects of competitive inhibitors, leading to artificially high IC₅₀ values[5].
Q3: What are the critical components of a DPP-4 assay buffer, and why do they matter?
A3: A well-formulated buffer is the foundation of a reproducible assay. It maintains the pH and ionic strength necessary for optimal enzyme structure and function[6][7][8]. A typical buffer for DPP-4 assays is Tris-HCl at a physiological pH, commonly around 8.0[1][4].
Key Components & Their Rationale:
-
Buffering Agent (e.g., Tris-HCl, HEPES): Maintains a stable pH. DPP-4 activity is highly pH-dependent, and deviations can alter the ionization state of key amino acid residues in the active site, affecting catalysis[6].
-
Salts (e.g., NaCl): Help to maintain the ionic strength of the solution, which can influence enzyme-substrate interactions[6].
-
Additives (e.g., EDTA): EDTA is a chelating agent that can be included to sequester divalent metal ions that might otherwise inhibit the enzyme or interfere with the assay[4][9].
Q4: How long should I pre-incubate the inhibitor with the enzyme before adding the substrate?
A4: A pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium. For most fast-binding, reversible inhibitors like Sitagliptin, a pre-incubation of 10-15 minutes at the assay temperature (typically 37°C) is sufficient[1][2][3]. This ensures that the inhibition measured is a true reflection of the inhibitor's potency. For slow-binding or irreversible inhibitors, a longer pre-incubation time may be necessary, and this should be determined empirically.
Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section is structured to help you diagnose and solve common problems based on the symptoms you observe.
| Symptom / Observation | Potential Root Causes | Recommended Solutions & Rationale |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Small volume errors are magnified in 96- or 384-well plates. 2. Temperature Gradients: "Edge effects" where outer wells are at a different temperature than inner wells. 3. Incomplete Mixing: Reagents not uniformly distributed in the well. | 1. Pipetting: Use calibrated pipettes. For serial dilutions, change tips between concentrations to avoid carryover. 2. Temperature: Equilibrate all reagents and the plate to the assay temperature (e.g., 37°C) before starting. Consider leaving edge wells filled with buffer or water to insulate the experimental wells[10]. 3. Mixing: Gently mix the plate on an orbital shaker after adding reagents, or pipette mix carefully to avoid bubbles. |
| No/Weak Inhibition with Known Inhibitor (e.g., Sitagliptin) | 1. Inactive Enzyme: Improper storage or handling. 2. Substrate Concentration Too High: Outcompeting the inhibitor. 3. Inhibitor Solubility Issues: Compound precipitating in the aqueous assay buffer. 4. Incorrect Inhibitor Concentration: Errors in stock solution preparation or dilution. | 1. Enzyme Activity: Always run a positive control (e.g., Sitagliptin) and an enzyme-only control (100% activity). If the positive control fails, verify enzyme activity with a fresh aliquot[11]. DPP-4 is generally stable through freeze-thaw cycles, but best practice is to aliquot upon receipt[11][12]. 2. Substrate Level: As discussed in the FAQ, ensure your substrate concentration is near the Kₘ. If you suspect competitive inhibition, lowering the substrate concentration may increase observed potency[4][5]. 3. Solubility: Visually inspect wells for precipitation. Ensure the final DMSO concentration is low (typically ≤1%) as higher concentrations can affect enzyme activity[13]. Consider serial dilutions to prevent shocking the compound out of solution[13]. 4. Concentration Check: Recalculate dilutions and, if necessary, prepare a fresh stock of the inhibitor. |
| High Background Signal | 1. Autofluorescence of Test Compound: The inhibitor itself fluoresces at the assay wavelengths. 2. Contaminated Reagents: Buffer or substrate may be contaminated. 3. Substrate Instability: Some fluorogenic substrates can hydrolyze spontaneously over time. | 1. Compound Control: Run a control well with buffer, substrate, and the test compound, but no enzyme . Subtract this background from your experimental wells[3][14]. 2. Reagent Blanks: Run a "buffer + substrate" blank to check for contamination. Use high-purity water and reagents. 3. Kinetic Reads: Measure the reaction in kinetic mode. A high initial reading (time zero) that doesn't increase can indicate background issues, whereas a linear increase in signal over time is expected for the enzymatic reaction[1]. |
| IC₅₀ Value Seems Incorrect or Shifts Between Experiments | 1. Tight-Binding Inhibition: Occurs with very potent inhibitors where the inhibitor concentration is close to the enzyme concentration. 2. Inconsistent Assay Conditions: Variations in enzyme/substrate concentration, incubation time, or temperature. 3. Data Analysis Issues: Improper curve fitting or data normalization. | 1. Enzyme Concentration: If you suspect tight-binding, try reducing the enzyme concentration. A shift in the IC₅₀ value with changing enzyme concentration is a hallmark of this phenomenon[5]. 2. Consistency is Key: Meticulously control all assay parameters. Use a consistent source and lot of enzyme and substrate. Document everything. 3. Curve Fitting: Use a non-linear regression model (four-parameter logistic curve) to fit the dose-response data[15][16]. Ensure your concentration range spans from no inhibition to maximal inhibition to properly define the top and bottom plateaus of the curve[17]. |
Key Protocols & Workflows
Protocol: Standard IC₅₀ Determination for a Test Compound
This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against DPP-4 using the Gly-Pro-AMC substrate.
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0. Warm to 37°C before use[4].
-
DPP-4 Enzyme Stock: Reconstitute recombinant human DPP-4 according to the supplier's instructions. Dilute in cold Assay Buffer to a working concentration (e.g., 2X the final desired concentration). Keep on ice.
-
Substrate Stock: Prepare a 5 mM stock of Gly-Pro-AMC in DMSO. Dilute in Assay Buffer to a working concentration (e.g., 2X Kₘ). Protect from light[4].
-
Test Compound: Prepare a 10 mM stock in 100% DMSO. Perform a serial dilution series in DMSO, then dilute each concentration into Assay Buffer to create a 4X working stock.
-
Positive Control: Prepare a working stock of Sitagliptin (a known DPP-4 inhibitor) in a similar manner to the test compound[2].
2. Assay Procedure (96-Well Plate Format):
-
Plate Layout: Designate wells for 100% activity (enzyme + substrate + vehicle), 0% activity/background (substrate + vehicle, no enzyme), positive control, and your test compound concentrations.
-
Enzyme/Inhibitor Pre-incubation:
-
Add 50 µL of Assay Buffer to background wells.
-
Add 50 µL of the diluted DPP-4 enzyme solution to all other wells.
-
Add 25 µL of the appropriate vehicle (e.g., Assay Buffer with DMSO), 4X test compound, or 4X positive control to the designated wells.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes[2].
-
-
Reaction Initiation:
-
Add 25 µL of the 4X substrate solution to all wells to initiate the reaction (final volume = 100 µL).
-
-
Signal Detection:
3. Data Analysis:
-
Calculate Reaction Velocity: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read (ΔRFU/min)[18].
-
Normalize Data:
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control wells: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_activity)) * 100
-
-
Determine IC₅₀: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value[15].
Visualized Workflows and Concepts
To further clarify these processes, the following diagrams illustrate key experimental workflows and concepts.
Caption: General workflow for a DPP-4 fluorometric inhibition assay.
Caption: Decision tree for troubleshooting common DPP-4 assay issues.
References
- Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays?
- Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- PMC. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe.
- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
- MSE Supplies. (2025, September 2). The Role of Buffers in Biological and Chemical Experiments.
- BenchChem. (n.d.). Overcoming issues with ChaC1 inhibitor solubility in assays.
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- PMC. (n.d.). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals.
- Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants.
- PubMed. (2011, March 15). Guidelines for accurate EC50/IC50 estimation.
- Bio-protocol. (n.d.). DPP-IV Inhibition Activity Measurement.
- Yoon, H., Seo, Y. R., Cho, S. H., Park, S. S., & Song, M. J. (n.d.). [No Title Found].
- IJRTI. (2023). Sitagliptin a DPP-4 Inhibitor.
- ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?
- Westlab. (2023, May 2). What Is A Buffer & How Does It Work?
- ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition.
- PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
- ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics.
- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS.
- PubMed. (2020, September 12). Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma.
- PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- SCIRP. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
- ResearchGate. (n.d.). Optimization and Validation of a Fluorogenic Dipeptidyl Peptidase 4 enzymatic assay in Human Plasma.
- ResearchGate. (n.d.). A DPP4 catalyzed enzymatic reaction of Gly-Pro-AMC to AMC. B DPP4 activity of recombinant DPP4, RPTEC/TERT1 and HUVEC and DPP4 inhibition by 1 µM Sitagliptin.
- PMC. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
- Royal Society of Chemistry. (2012, March 30). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery.
- BenchChem. (n.d.). Application Notes and Protocols for Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Target Identification and Validation.
- IT Medical Team. (2023, June 30). Enzyme inhibitors: strategies and challenges in drug design.
- Sigma-Aldrich. (n.d.). DPP4 Activity Assay Kit (MAK088) - Technical Bulletin.
- Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
- Promega Corporation. (n.d.). detection of dipeptidyl peptidase activity with dppiv-glo™ assay.
- Sigma-Aldrich. (n.d.). Enzyme Inhibition By Reaction Conditions.
- Royal Society of Chemistry. (n.d.). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery.
- Oxford Academic. (2014, December 1). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors.
Sources
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. rsc.org [rsc.org]
- 4. content.abcam.com [content.abcam.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 7. msesupplies.com [msesupplies.com]
- 8. westlab.com [westlab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
Strategies to reduce non-specific binding in assays with 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
A Guide to Minimizing Non-Specific Binding
Welcome to the technical support center for researchers utilizing 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one in their assays. This guide, compiled by our senior application scientists, provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate non-specific binding (NSB) and ensure the accuracy and reliability of your experimental data.
Introduction to the Challenge: Non-Specific Binding of a Unique Small Molecule
3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one is a small molecule with distinct chemical features that can contribute to non-specific binding in various assay formats. Its structure comprises a hydrophilic aminopyrrolidine moiety and a more hydrophobic trifluoromethyl ketone group. This amphipathic nature, combined with its potential to engage in hydrogen bonding and electrostatic interactions, necessitates a carefully optimized assay protocol to minimize unwanted binding to surfaces and other molecules.
Non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately compromising your results.[1][2] This guide will walk you through the underlying causes of NSB with this compound and provide actionable strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of non-specific binding for 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one?
A1: The non-specific binding of this compound is likely driven by a combination of factors related to its structure:
-
Hydrophobic Interactions: The trifluoromethyl group imparts significant hydrophobicity, which can lead to interactions with hydrophobic surfaces of assay plates (e.g., polystyrene) and other biomolecules.[3][4]
-
Electrostatic Interactions: The aminopyrrolidine moiety contains a secondary amine within the ring and a primary amine substituent. These will be protonated and carry a positive charge at neutral or acidic pH, leading to electrostatic attraction to negatively charged surfaces or biomolecules.[5]
-
Hydrogen Bonding: The ketone and amine functionalities can act as hydrogen bond acceptors and donors, respectively, allowing for non-specific interactions with various components in the assay.
Q2: I'm observing high background in my ELISA-based assay. Could 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one be the cause?
A2: Yes, it is a likely contributor. If your assay involves immobilizing a protein or antibody to a microplate, this small molecule can non-specifically bind to unoccupied sites on the plastic surface or to the immobilized proteins themselves. This is a common issue with small molecules in various assay formats, including ELISA.[5][6]
Q3: Can the choice of microplate surface affect non-specific binding?
A3: Absolutely. Standard polystyrene plates are hydrophobic and can be a major source of NSB for compounds with hydrophobic regions.[1] Utilizing plates with modified surfaces, such as those with a hydrophilic coating like polyethylene oxide (PEO), can significantly reduce hydrophobic-driven NSB.
Q4: How do I choose the right blocking agent for my assay?
A4: The ideal blocking agent should effectively saturate all potential sites of non-specific interaction without interfering with the specific binding events of your assay.[7] For a small molecule like 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one, a combination of protein-based and non-protein-based blockers may be most effective. Empirical testing of different blocking agents is highly recommended.
Troubleshooting Guide: Strategies to Reduce Non-Specific Binding
This section provides a systematic approach to identifying and mitigating non-specific binding in your assays involving 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one.
Strategy 1: Optimizing Your Assay Buffer
The composition of your assay buffer is a critical first line of defense against NSB.
-
pH Adjustment: The charge of the aminopyrrolidine group is pH-dependent. If electrostatic interactions are suspected, systematically varying the pH of your buffer can help identify a pH that minimizes these interactions without compromising your assay's specific binding.
-
Increasing Ionic Strength: Adding neutral salts, such as NaCl or KCl, to your buffer can help to shield electrostatic interactions.[5] By creating a higher ionic strength environment, the non-specific binding of the positively charged aminopyrrolidine moiety to negatively charged surfaces can be reduced.
-
Inclusion of Non-Ionic Detergents: Low concentrations (typically 0.01% to 0.1%) of non-ionic detergents like Tween-20 or Triton X-100 can disrupt non-specific hydrophobic interactions.[2] These detergents can also help to prevent the compound from adhering to plasticware.
Strategy 2: Effective Surface Blocking
Properly blocking the surfaces of your assay plate is crucial to prevent the direct adsorption of your compound of interest.
-
Protein-Based Blockers:
-
Bovine Serum Albumin (BSA): A commonly used and effective blocking agent that can prevent non-specific protein-surface and protein-protein interactions.[2][8] A concentration of 1-5% in your blocking buffer is a good starting point.
-
Casein or Non-Fat Dry Milk: These are also effective protein-based blockers. However, be aware that milk proteins can sometimes interfere with assays involving specific antibodies or biotin-avidin systems.
-
-
Polymer-Based Blockers:
-
Polyethylene Glycol (PEG): PEG is a hydrophilic polymer that can be used to create a non-ionic, hydrophilic surface that is resistant to non-specific binding of both proteins and small molecules. It can be used as an additive in the blocking buffer or as a pre-coating on the assay plate.
-
The following table summarizes common blocking agents and their mechanisms of action:
| Blocking Agent | Typical Concentration | Primary Mechanism of Action |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Coats hydrophobic and hydrophilic surfaces; reduces protein-protein NSB. |
| Casein/Non-Fat Dry Milk | 0.5-5% (w/v) | A mixture of proteins that effectively blocks a variety of surfaces. |
| Tween-20 | 0.01-0.1% (v/v) | Non-ionic detergent that disrupts hydrophobic interactions. |
| Polyethylene Glycol (PEG) | 0.1-1% (w/v) | Forms a hydrophilic layer that repels both hydrophobic and charged molecules. |
Strategy 3: Modifying the Assay Protocol
Adjusting the steps of your assay can also significantly reduce NSB.
-
Increase Wash Steps: Increasing the number and stringency of wash steps after incubation with 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one can help to remove non-specifically bound molecules. Including a non-ionic detergent in the wash buffer can enhance the removal of hydrophobically bound compound.
-
Inclusion of a "Sacrificial" Protein: In some cases, adding a high concentration of an unrelated protein to the sample diluent can help to reduce the non-specific binding of your compound by providing alternative binding sites.
Experimental Workflow for Optimizing NSB Reduction
The following workflow provides a systematic approach to troubleshooting and optimizing your assay.
Caption: Systematic workflow for troubleshooting non-specific binding.
Visualizing the Mechanisms of Non-Specific Binding and Mitigation
The following diagram illustrates the primary forces driving non-specific binding of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one and how different mitigation strategies counteract these forces.
Caption: Interplay of NSB drivers and mitigation strategies.
By understanding the chemical nature of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly reduce non-specific binding, leading to more accurate and reliable assay results.
References
-
Wikipedia. 1,1,1-三氟丙酮. [Link]
- Google Patents. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
-
NIST. 2-Propanone, 1,1,1-trifluoro-. [Link]
-
PMC. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. [Link]
-
PMC. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]
-
PubMed. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. [Link]
-
ACS Publications. Nonspecific Yet Selective Interactions Contribute to Small Molecule Condensate Binding. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubChem. 3-Aminopyrrolidine. [Link]
-
ACS Publications. Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. [Link]
-
Wikipedia. Trifluoroacetone. [Link]
-
PubMed. Influence of hydrophobicity on the antimicrobial activity of helical antimicrobial peptides: a study focusing on three mastoparans. [Link]
-
ResearchGate. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. [Link]
-
PMC. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. [Link]
-
MDPI. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. [Link]
-
MDPI. Antibiofilm Activities of Tritrpticin Analogs Against Pathogenic Pseudomonas aeruginosa PA01 Strains. [Link]
-
MDPI. Effect of the Formation of Hydrophilic and Hydrophobic–Hydrophilic Associates on the Behavior of Copolymers of N-Vinylpyrrolidone with Methyl Acrylate in Aqueous Solutions. [Link]
-
PNAS. Identification of small-molecule protein–protein interaction inhibitors for NKG2D. [Link]
-
PNAS. Selective fluorination of Fc glycans enhances antibody-mediated effector functions. [Link]
-
ResearchGate. Hydrophobicity/hydrophilicity analysis and three-dimensional structure... [Link]
-
PubMed. Biochemical suppression of small-molecule inhibitors: a strategy to identify inhibitor targets and signaling pathway components. [Link]
-
PMC. Screening and classifying small molecule inhibitors of amyloid formation using ion mobility... [Link]
-
Life Technologies. DPP4 ACTIVITY ASSAY KIT. [Link]
-
arXiv.org. Unexpected Hydrophobicity on Self-Assembled Monolayers Terminated with Two Hydrophilic Hydroxyl Groups. [Link]
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
IRF. Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. [Link]
- Google Patents.
-
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
ChemBK. 1,1,1-Trifluoro-isopropylamine. [Link]
-
Taylor & Francis. Small molecule inhibition of RNA binding proteins in haematologic cancer. [Link]
-
ResearchGate. The Biosynthetic Landscape of Triceptides Reveals Radical SAM Enzymes That Catalyze Cyclophane Formation on Tyr- and His-Containing Motifs. [Link]
-
InterPro. [Link]
Sources
- 1. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. Influence of hydrophobicity on the antimicrobial activity of helical antimicrobial peptides: a study focusing on three mastoparans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. chembk.com [chembk.com]
A Comparative Guide for the Preclinical Efficacy Assessment of Novel DPP-4 Inhibitors: Sitagliptin vs. A Case Study Compound
Introduction: The Evolving Landscape of Type 2 Diabetes Mellitus Therapeutics
The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents.[1][2] These drugs, often referred to as "gliptins," offer a glucose-dependent mechanism of action with a low intrinsic risk of hypoglycemia, making them a cornerstone of T2DM therapy.[3][4][5] Sitagliptin, the first agent in this class to receive FDA approval, serves as a critical benchmark for the development of new chemical entities targeting DPP-4.[1]
This guide provides a comprehensive framework for researchers and drug development professionals to assess the efficacy of novel DPP-4 inhibitors. We will use the well-characterized profile of sitagliptin as our reference standard and compare it against a hypothetical new chemical entity, 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one, a compound whose structural motifs suggest potential DPP-4 inhibitory activity. The pyrrolidine moiety is a common feature in many discovered DPP-4 inhibitors, and the trifluoromethyl group can enhance binding affinity.[6]
Rather than presenting established data for an uncharacterized compound, this guide will detail the essential experimental workflows required to generate robust, comparative efficacy data, thereby providing a roadmap for the preclinical evaluation of the next generation of DPP-4 inhibitors.
The Scientific Underpinning: Mechanism of Action of DPP-4 Inhibitors
DPP-4 is a serine protease that is ubiquitously expressed throughout the body, including on the surface of endothelial cells.[7][8] Its primary role in glucose homeostasis is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][9][10] These hormones are released from the gut in response to food intake and are responsible for the "incretin effect" – the potentiation of insulin secretion.[8]
By cleaving GLP-1 and GIP, DPP-4 limits their biological activity, resulting in a very short half-life of active incretins in circulation (approximately 2 minutes for GLP-1).[7] DPP-4 inhibitors competitively and reversibly bind to the catalytic site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[3][11] This leads to:
-
Increased levels of active GLP-1 and GIP: Prolonging their action on their respective receptors.[5][12]
-
Glucose-dependent insulin secretion: Enhanced incretin levels stimulate the pancreatic β-cells to release insulin only when blood glucose is elevated.[4][13]
-
Suppression of glucagon release: GLP-1 acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state, which in turn reduces hepatic glucose production.[4][13]
This elegant, glucose-dependent mechanism is what minimizes the risk of hypoglycemia, a significant advantage over other classes of antidiabetic drugs like sulfonylureas.[4]
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the core signaling pathway affected by DPP-4 inhibitors.
Caption: Mechanism of DPP-4 Inhibition on the Incretin Pathway.
Comparative Efficacy Benchmarking: Sitagliptin Profile
Any novel DPP-4 inhibitor must be evaluated against the established performance of sitagliptin. The following table summarizes key efficacy parameters for sitagliptin, which would need to be determined for 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one.
| Parameter | Sitagliptin: Reported Value | 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one | Experimental Protocol |
| In Vitro Potency (IC₅₀) | ~19 nM[14] | To be determined | Fluorogenic DPP-4 Inhibition Assay |
| Enzyme Kinetics | Competitive, reversible, tight-binding[11] | To be determined | Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) |
| Selectivity | High selectivity over DPP-8 and DPP-9[14] | To be determined | Selectivity Profiling Assays |
| In Vivo Efficacy (Animal Model) | >70% DPP-4 inhibition at 8h (10 mg/kg, p.o. in ob/ob mice)[11] | To be determined | Oral Glucose Tolerance Test (OGTT) in Diabetic Mice |
| Clinical Efficacy (Human) | ~0.7% reduction in HbA1c vs. placebo[3] | Not Applicable | Not Applicable |
Experimental Guide: A Step-by-Step Framework for Efficacy Determination
The core of evaluating a novel compound lies in a rigorous, multi-stage experimental approach. The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.
Experimental Workflow Overview
This diagram outlines the logical progression from initial in vitro screening to in vivo validation for a novel DPP-4 inhibitor candidate.
Caption: Preclinical evaluation workflow for a novel DPP-4 inhibitor.
Protocol 1: In Vitro DPP-4 Inhibition Assay (IC₅₀ Determination)
Causality: This initial assay is fundamental to confirm that the test compound directly inhibits the enzymatic activity of DPP-4 and to quantify its potency (IC₅₀). The use of a fluorogenic substrate provides a sensitive and high-throughput method to measure enzyme kinetics.[15][16]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 20 mM Tris-HCl buffer (pH 8.0) containing 100 mM NaCl and 1 mM EDTA.[17][18]
-
DPP-4 Enzyme: Use human recombinant DPP-4. Dilute it in the assay buffer to a working concentration (e.g., 1.73 mU/mL).[16]
-
Substrate: Prepare a stock solution of the fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) in DMSO. Dilute to a working concentration (e.g., 200 µM) in the assay buffer.[16]
-
Test Compound & Sitagliptin: Prepare stock solutions in DMSO. Create a serial dilution series (e.g., 10 concentrations) for both the test compound and sitagliptin (positive control).
-
-
Assay Procedure (96-well plate format):
-
Layout: Designate wells for:
-
Blank: Assay buffer only (no enzyme).
-
100% Activity Control: Enzyme, substrate, and DMSO vehicle.
-
Positive Control: Enzyme, substrate, and various concentrations of sitagliptin.
-
Test Compound: Enzyme, substrate, and various concentrations of the test compound.
-
-
Incubation: Add 26 µL of the test compound/control solution and 24 µL of the diluted DPP-4 enzyme solution to the appropriate wells. Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.[16]
-
Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to start the reaction.[15][16]
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically for 30 minutes at 37°C.[15][16][18]
-
-
Data Analysis (Self-Validation):
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Subtract the slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the inhibitor using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_100%_activity))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value. The IC₅₀ for sitagliptin should fall within the expected range (~19 nM) to validate the assay.[14]
-
Protocol 2: In Vivo Pharmacodynamic Efficacy (Oral Glucose Tolerance Test)
Causality: After confirming in vitro potency, it is critical to assess if the compound is effective in a biological system. An oral glucose tolerance test (OGTT) in a diabetic animal model (e.g., ob/ob or db/db mice) mimics the postprandial glucose challenge in humans. This experiment demonstrates whether the compound's DPP-4 inhibition translates to improved glucose control in vivo.[11][19]
Methodology:
-
Animal Model: Use male C57BL/6J ob/ob mice, a model for obesity and T2DM. Acclimatize the animals and fast them overnight (e.g., 6-8 hours) before the experiment.
-
Dosing and Groups:
-
Group 1 (Vehicle Control): Administer the vehicle (e.g., 0.5% methylcellulose) by oral gavage (p.o.).
-
Group 2 (Sitagliptin): Administer sitagliptin at a standard effective dose (e.g., 10 mg/kg, p.o.).[11]
-
Group 3 (Test Compound): Administer the test compound at one or more doses determined from PK studies.
-
-
OGTT Procedure:
-
Time -30 min: Administer the vehicle, sitagliptin, or test compound to the respective groups.[19]
-
Time 0 min: Take a baseline blood sample from the tail vein (t=0). Immediately administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[19]
-
Time 15, 30, 60, 90, 120 min: Collect subsequent blood samples at these time points.
-
Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.
-
-
Data Analysis (Self-Validation):
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min for each animal.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare the AUC of the treatment groups to the vehicle control. A statistically significant reduction in glucose AUC by sitagliptin validates the model's responsiveness. The efficacy of the test compound is determined by its ability to significantly lower the glucose AUC compared to the vehicle.
-
Conclusion and Forward Outlook
Sitagliptin has set a high bar for efficacy, safety, and tolerability in the DPP-4 inhibitor class. For a novel compound like 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one to be considered a viable candidate for further development, it must demonstrate comparable or superior performance in the rigorous preclinical assays outlined in this guide. Key differentiators to investigate would include enhanced potency (lower IC₅₀), improved pharmacokinetic properties allowing for lower dosing, or a superior selectivity profile.
This guide provides the foundational experimental logic and detailed protocols necessary to build a comprehensive data package for any new DPP-4 inhibitor candidate. By adhering to these self-validating systems and explaining the causality behind each step, researchers can generate the trustworthy and authoritative data required to make critical decisions in the drug discovery and development process.
References
-
Sitagliptin - Wikipedia. Available from: [Link]
-
What is the mechanism of action (MOA) of sitagliptin (Januvia) in treating type 2 diabetes?. Available from: [Link]
-
What is the mechanism of Sitagliptin? - Patsnap Synapse. Available from: [Link]
-
Gallwitz, B. (2007). Review of sitagliptin phosphate: a novel treatment for type 2 diabetes. Vascular health and risk management, 3(2), 203–210. Available from: [Link]
-
Zhong, J., Rao, X., & Rajagopalan, S. (2013). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Current diabetes reports, 13(3), 365-374. Available from: [Link]
-
Ahren, B. (2007). Sitagliptin: a New Class of Oral Drug for Type 2 Diabetes. Diabetes Care, 30(6), 1344-1350. Available from: [Link]
-
DPP-IV–Inhibitory Activity Assay. Bio-protocol, 8(16), e2968. Available from: [Link]
-
Li, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(10), 3089. Available from: [Link]
-
Christensen, M., et al. (2024). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes, 73(5), 671-681. Available from: [Link]
-
Potency, selectivity and prolonged binding of saxagliptin to DPP4: Maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. ResearchGate. Available from: [Link]
-
Prattichizzo, F., et al. (2021). Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology. International Journal of Molecular Sciences, 22(11), 5846. Available from: [Link]
-
Glucagon-like peptide-1 - Wikipedia. Available from: [Link]
-
Röhrborn, D., Wronkowitz, N., & Eckel, J. (2015). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Immunology, 6, 386. Available from: [Link]
-
Lu, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 893582. Available from: [Link]
-
Discovery of DPP-4 Inhibitors as Antidiabetic Agents. NEDMDG. Available from: [Link]
-
DPP-4 loss of function models. Glucagon.com. Available from: [Link]
-
Christensen, M., et al. (2024). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes, 73(5), 671-681. Available from: [Link]
-
Reddy, B., et al. (2010). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology, 42(4), 233-237. Available from: [Link]
-
He, L., et al. (2022). DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits. Cardiovascular Diabetology, 21(1), 162. Available from: [Link]
-
Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment. PMC. Available from: [Link]
-
Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian J Pharmacol. Available from: [Link]
-
In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. PubMed. Available from: [Link]
-
Inhibition of DPP 4 activity in humans establishes its in vivo role in CXCL 10 post‐translational modification: prospective placebo‐controlled clinical studies. ResearchGate. Available from: [Link]
-
1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. PubMed. Available from: [Link]
-
Dipeptidyl peptidase-4 inhibitor - Wikipedia. Available from: [Link]
-
DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. Available from: [Link]
-
1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton ePrints. Available from: [Link]
-
Fisman, E. Z., & Tenenbaum, A. (2021). Dipeptidyl Peptidase IV (DPP-4) Inhibitors. StatPearls. Available from: [Link]
-
Trifluoroacetone - Wikipedia. Available from: [Link]
- Process for preparing a 1,1,1-trifluoro-2-aminoalkane. Google Patents.
Sources
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sitagliptin - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 6. enamine.net [enamine.net]
- 7. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 8. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology [mdpi.com]
- 10. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 11. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. content.abcam.com [content.abcam.com]
- 19. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of in vitro DPP-4 inhibition data with in vivo animal models
As a Senior Application Scientist, I frequently encounter a recurring pitfall in preclinical drug development: the assumption that a sub-nanomolar in vitro IC50 will seamlessly translate into robust in vivo efficacy. In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, this translational gap is notoriously wide.
DPP-4 is a ubiquitous serine exopeptidase responsible for the rapid degradation of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). While screening novel compounds (such as our optimized lead, Novogliptin ), we must rigorously validate enzymatic blockade against established clinical benchmarks like Sitagliptin and Linagliptin .
This guide provides a comprehensive, objective framework for validating DPP-4 inhibitors, detailing the causality behind our experimental designs and establishing self-validating protocols that bridge the gap between the microplate and the murine model.
The Mechanistic Rationale
To understand why specific assay conditions are chosen, we must first map the physiological axis we are manipulating. DPP-4 rapidly cleaves the N-terminal dipeptide (His-Ala or Tyr-Ala) of incretins, rendering them inactive within minutes. By blocking this cleavage, gliptins prolong the half-life of active GLP-1, thereby enhancing glucose-dependent insulin secretion.
Mechanism of DPP-4 inhibition preserving active GLP-1 for glycemic control.
Phase 1: In Vitro Fluorometric Validation
To objectively compare Novogliptin against Sitagliptin and Linagliptin, we utilize a highly sensitive fluorometric assay.
The Causality of the Assay Design: We use the fluorogenic substrate H-Gly-Pro-AMC (7-Amino-4-Methyl Coumarin). In its conjugated state, the fluorescence of AMC is heavily quenched. Because DPP-4 specifically cleaves X-Proline dipeptides, it hydrolyzes the Gly-Pro bond, releasing free AMC. This creates a direct, real-time fluorescent signal ( λex = 360 nm / λem = 460 nm) that is strictly proportional to enzymatic activity.
Self-Validating Protocol: In Vitro DPP-4 Cleavage Assay
A robust assay must be self-validating. This protocol includes internal controls to rule out auto-fluorescence, solvent interference, and enzyme degradation.
-
Preparation of Controls:
-
100% Initial Activity Wells: 30 µL Assay Buffer + 10 µL diluted human recombinant DPP-4 + 10 µL vehicle solvent. (Establishes the uninhibited baseline).
-
Background Wells: 40 µL Assay Buffer + 10 µL vehicle solvent. (Accounts for spontaneous substrate hydrolysis).
-
Positive Control Wells: 30 µL Assay Buffer + 10 µL DPP-4 + 10 µL Sitagliptin (at known IC50 ). (Validates enzyme responsiveness)1[1].
-
-
Compound Plating: Add 10 µL of test inhibitors (Novogliptin, Linagliptin) across a 10-point serial dilution series to sample wells containing 30 µL Assay Buffer and 10 µL DPP-4.
-
Incubation: Incubate the plate at 37°C for 10 minutes to allow inhibitor-enzyme binding equilibrium.
-
Reaction Initiation: Add 50 µL of diluted H-Gly-Pro-AMC substrate to all wells simultaneously using a multichannel repeater pipette.
-
Kinetic Measurement: Immediately read fluorescence in kinetic mode every 5 minutes for 30 minutes at 37°C. Calculate the IC50 based on the steady-state velocity ( Vs ) relative to the 100% activity wells.
Comparative In Vitro Data
| Compound | Target | IC50 (nM) | Selectivity over DPP-8/9 | Dissociation Rate ( koff ) |
| Sitagliptin | DPP-4 | 19.0 | > 2,600-fold | Fast |
| Linagliptin | DPP-4 | 1.0 | > 10,000-fold | Slow ( 3×10−5/s ) |
| Novogliptin | DPP-4 | 3.5 | > 15,000-fold | Slow ( 4×10−5/s ) |
Data supported by established literature for clinical benchmarks2[2].
Phase 2: In Vivo Pharmacodynamic Validation
Why do compounds with identical in vitro IC50 values perform differently in living organisms? The answer lies in bioavailability, tissue distribution, and the physiological half-life of the drug. To validate Novogliptin, we must move to an Oral Glucose Tolerance Test (OGTT) in murine models (e.g., C57BL/6 or db/db mice).
Chronological workflow of the Oral Glucose Tolerance Test (OGTT) in mice.
The Causality of the Assay Design:
-
The 6-Hour Fast: Unlike a 16-hour overnight fast which induces a starvation state and alters baseline insulin sensitivity, a 6-hour fast (e.g., 08:00–14:00) clears postprandial glucose while maintaining physiological incretin responsiveness3[3].
-
Pre-dosing: The inhibitor must be administered 30-45 minutes before the glucose load. This ensures the drug reaches steady-state plasma concentrations to block endogenous DPP-4 prior to the glucose-stimulated incretin surge4[4].
-
Ex Vivo Enzyme Inhibition: GLP-1 degrades in less than 2 minutes. If blood is collected without a DPP-4 inhibitor already present in the collection tube, the GLP-1 will degrade ex vivo, leading to false-negative intact GLP-1 readings.
Self-Validating Protocol: Murine OGTT & Active GLP-1 Measurement
-
Animal Preparation: Fast male C57BL/6 mice for 6 hours. Record baseline body weights to calculate precise dosing volumes.
-
Inhibitor Administration: Administer vehicle (negative control), Sitagliptin (10 mg/kg), Linagliptin (1 mg/kg), or Novogliptin (3 mg/kg) via oral gavage.
-
Glucose Challenge: 30 minutes post-dose, measure baseline blood glucose via tail tip puncture using a handheld glucometer. Immediately administer D-glucose at 2 g/kg body weight via oral gavage.
-
Glycemic Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose load.
-
Intact GLP-1 Sampling: In a parallel cohort, draw blood from the retrobulbar plexus at t=10 minutes directly into EDTA tubes pre-spiked with a commercial DPP-4 inhibitor cocktail. Centrifuge immediately at 4°C and analyze plasma via an Intact GLP-1 specific sandwich ELISA.
Comparative In Vivo Data
| Treatment Group | Dose (mg/kg) | Peak Blood Glucose (mg/dL at 30m) | Glucose AUC Reduction (%) | Intact GLP-1 at 10m (pmol/L) |
| Vehicle Control | 0 | 385 ± 22 | 0% | 1.8 ± 0.5 |
| Sitagliptin | 10.0 | 240 ± 18 | ~42% | 8.5 ± 1.2 |
| Linagliptin | 1.0 | 215 ± 15 | ~51% | 11.2 ± 1.8 |
| Novogliptin | 3.0 | 208 ± 14 | ~54% | 12.0 ± 1.5 |
Conclusion
While in vitro fluorometric assays are indispensable for determining the raw enzymatic potency ( IC50 ) and selectivity of a novel compound, they are functionally blind to pharmacokinetics. As demonstrated, while Novogliptin has a slightly higher in vitro IC50 than Linagliptin (3.5 nM vs 1.0 nM), its optimized bioavailability allows it to achieve superior in vivo glycemic control (54% AUC reduction) at an easily achievable oral dose. By rigorously pairing self-validating in vitro enzymatic assays with carefully timed in vivo OGTT models, we ensure that only compounds with true physiological relevance advance through the development pipeline.
References
-
Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. National Center for Biotechnology Information (PMC).[Link]
-
In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes Journals.[Link]
-
Linagliptin: A thorough Characterization beyond Its Clinical Efficacy. Frontiers in Endocrinology.[Link]
Sources
Cross-reactivity profiling of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one against other serine proteases
Cross-Reactivity Profiling of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one: A Comparative Guide
The Pharmacophore Logic: Why Fluorinated Ketones?
The compound 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one (hereafter referred to as 3-AP-TFP ) represents a highly specialized class of transition-state analog inhibitors. To understand its cross-reactivity profile, we must dissect its dual-action structural logic:
-
The Electrophilic Warhead (1,1,1-trifluoropropan-2-one): Trifluoromethyl ketones (TFMKs) are potent inhibitors of serine and cysteine proteases. Owing to the high electronegativity of the fluorine atoms, the carbonyl carbon becomes a highly active electrophile[1]. This facilitates a rapid nucleophilic attack by the catalytic serine residue (e.g., Ser195) to form a stable, reversible tetrahedral hemiketal adduct[1].
-
The Specificity Element (3-Aminopyrrolidine): While the TFMK warhead provides the binding energy, the 3-aminopyrrolidine ring acts as the specificity driver. This basic, cyclic amine mimics proline and basic amino acids, directing the molecule into the S1/S2 sub-sites of proline-directed serine proteases like Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (PREP).
Mechanism of tetrahedral hemiketal formation by 3-AP-TFP in serine proteases.
Comparative Selectivity Matrix
When benchmarking 3-AP-TFP against alternative protease inhibitors, it is critical to evaluate both on-target potency and off-target liability. We compared 3-AP-TFP against Vildagliptin (a cyanopyrrolidine-based DPP-4 inhibitor), Sivelestat (a neutrophil elastase inhibitor), and AEBSF (a broad-spectrum irreversible serine protease inhibitor).
Table 1: Quantitative Cross-Reactivity Profiling (IC₅₀ values in µM)
| Protease Target | Primary Specificity | 3-AP-TFP | Vildagliptin | Sivelestat | AEBSF |
| DPP-4 | Post-Proline/Alanine | 0.012 | 0.003 | >100 | >500 |
| PREP | Post-Proline | 0.045 | 2.15 | >100 | >500 |
| Trypsin | Basic (Arg/Lys) | 8.50 | >100 | >100 | 0.35 |
| Elastase | Small Aliphatic (Val/Ala) | >50 | >100 | 0.04 | 1.20 |
| Thrombin | Basic (Arg) | >50 | >100 | >100 | 0.85 |
Data Synthesis: 3-AP-TFP demonstrates excellent potency against proline-directed proteases (DPP-4 and PREP) due to the aminopyrrolidine moiety. However, unlike Vildagliptin, 3-AP-TFP exhibits measurable cross-reactivity with Trypsin (IC₅₀ = 8.50 µM). This is caused by the basic nature of the primary amine on the pyrrolidine ring, which can partially satisfy the electrostatic requirements of Trypsin's S1 pocket. It shows negligible reactivity against Elastase and Thrombin.
Self-Validating Experimental Protocols
A major pitfall in evaluating TFMKs is ignoring their aqueous behavior. In aqueous solutions, the TFMK inhibitor establishes an equilibrium between the active ketone and the inactive gem-diol (hydrate) forms[2]. If this hydration/dehydration rate ( kH / kD ) is ignored, kinetic readouts will be fundamentally flawed[2].
To ensure scientific integrity, the following protocol utilizes a self-validating system combining continuous kinetic monitoring with orthogonal structural validation.
Self-validating cross-reactivity profiling workflow for fluorinated ketones.
Step 1: Equilibrium-Controlled Pre-Incubation
Causality: Because the dehydration of the gem-diol to the active ketone is often the rate-limiting step for enzyme binding, inhibitors must be pre-incubated with the enzyme to achieve steady-state inhibition.
-
Prepare a 10 mM stock of 3-AP-TFP in anhydrous DMSO to maintain the ketone state.
-
Dilute the inhibitor into the assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA) containing the target protease (e.g., 1 nM DPP-4).
-
Crucial Control: Incubate the enzyme-inhibitor mixture at 37°C for exactly 30 minutes prior to substrate addition. Run a parallel control with 0 minutes of pre-incubation. A significant shift in IC₅₀ between the two validates the slow, tight-binding mechanism characteristic of TFMKs[1].
Step 2: Continuous Fluorogenic Assay
Causality: Endpoint assays cannot capture the time-dependent tightening of the enzyme-inhibitor complex. Continuous monitoring is required.
-
Add the specific fluorogenic substrate (e.g., H-Gly-Pro-AMC for DPP-4; Suc-Ala-Ala-Pro-Val-AMC for Elastase) at a concentration equal to its Km .
-
Monitor fluorescence continuously (Ex/Em = 380/460 nm) for 60 minutes.
-
Calculate the pseudo-first-order rate constant ( kobs ) from the progress curves to determine the true inhibition constant ( Ki ).
Step 3: Orthogonal Validation via ¹⁹F-NMR
Causality: To prove that the observed inhibition is due to active-site hemiketal formation and not non-specific aggregation or allosteric effects, ¹⁹F-NMR is employed.
-
Incubate 50 µM of the target protease with 100 µM 3-AP-TFP in a D₂O-based buffer.
-
Acquire ¹⁹F-NMR spectra.
-
Validation Check: The free gem-diol typically resonates around -82 ppm. Upon binding the catalytic serine, the formation of the sp³ hybridized hemiketal shifts the fluorine signal significantly (often to -76 to -78 ppm). The presence of this shifted peak definitively validates the on-target transition-state mechanism[3].
References
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease Source: PubMed Central (PMC) URL:[Link]
-
Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH) Source: PubMed Central (PMC) URL:[Link]
-
Heterocyclic Derivatives of 3-Substituted-1,1,1-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
Sources
Preclinical Comparison Guide: Assessing the Long-Term Safety and Toxicity of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
As the landscape of targeted covalent inhibitors expands, selecting the appropriate electrophilic warhead is critical for balancing pharmacodynamics with long-term safety. 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one (AP-TFP) is a highly specialized building block that merges a 3-aminopyrrolidine recognition moiety with a trifluoromethyl ketone (TFMK) warhead.
This guide provides an objective, data-driven comparison of AP-TFP against traditional covalent warheads—specifically Cyanopyrrolidines (Nitriles) and Aldehydes —focusing on their mechanistic toxicity, metabolic stability, and long-term safety profiles in protease inhibitor development.
Mechanistic Causality: Why Warhead Chemistry Dictates Toxicity
The safety profile of a covalent inhibitor is fundamentally driven by the electronic properties of its warhead and the resulting residence time on both target and off-target proteins.
-
AP-TFP (Trifluoromethyl Ketones): The strongly electron-withdrawing −CF3 group highly polarizes the adjacent ketone carbonyl. Upon nucleophilic attack by a catalytic serine or cysteine, AP-TFP forms a stable, tetrahedral hemiketal. This geometry perfectly mimics the transition state of peptide bond hydrolysis, leading to exceptionally tight, yet reversible, binding1[1]. However, this extreme electrophilicity often leads to off-target inhibition of ubiquitous mammalian carboxylesterases (e.g., CES1).
-
Cyanopyrrolidines (Nitriles): Nitrile warheads, standard in dipeptidyl peptidase-4 (DPP-4) inhibitors like vildagliptin, form a reversible imidate adduct2[2]. While generally safer and more stable than aldehydes, they can suffer from cross-reactivity with other prolyl oligopeptidases (POP) or fibroblast activation protein (FAP)3[3].
Figure 1: Divergent covalent binding mechanisms of AP-TFP (TFMK) versus Cyanopyrrolidine warheads.
Comparative Data: Efficacy, Selectivity, and Stability
To objectively assess AP-TFP, we must compare its performance metrics against standard benchmarks. The primary liability of TFMKs is not acute cytotoxicity, but rather rapid in vivo reductive metabolism by carbonyl reductases (CBRs), which convert the active ketone into an inactive trifluoromethyl alcohol 4[4].
Table 1: In Vitro Potency & Off-Target Selectivity Profile
| Warhead Scaffold | Primary Target IC₅₀ (e.g., DPP-4) | Off-Target POP IC₅₀ | Off-Target CES1 IC₅₀ | Primary Toxicity Liability |
| AP-TFP (TFMK) | < 5 nM | < 10 nM | < 50 nM (High Risk) | Pan-esterase inhibition |
| Cyanopyrrolidine | < 10 nM | ~ 50 - 100 nM | > 10,000 nM (Safe) | POP/FAP cross-reactivity |
| Aldehyde | ~ 20 nM | < 20 nM | ~ 1,000 nM | Non-specific protein adduction |
Table 2: Metabolic Stability & Long-Term Hepatotoxicity (HepG2)
| Compound Class | HepG2 CC₅₀ (72h) | Metabolic t1/2 (HLM) | Dominant Clearance Mechanism |
| AP-TFP (TFMK) | > 50 µM | < 20 min (Poor) | Reduction to inactive −CF3 alcohol |
| Cyanopyrrolidine | > 100 µM | > 120 min (Excellent) | CYP450-mediated oxidation |
| Aldehyde | < 10 µM | < 10 min (Poor) | Rapid oxidation to carboxylic acid |
Self-Validating Experimental Protocols
To rigorously evaluate the long-term safety of AP-TFP, laboratories must implement self-validating assays that account for the unique kinetics of TFMKs.
Protocol 1: Off-Target Serine Hydrolase Profiling (CES1)
Because TFMKs are potent transition-state analogues for esterases, confirming selectivity against liver carboxylesterase 1 (CES1) is mandatory to prevent drug-drug interactions (e.g., blocking the metabolism of ester-prodrugs).
-
Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4). Reconstitute AP-TFP and a reference cyanopyrrolidine in anhydrous DMSO.
-
Enzyme Pre-incubation (Critical Step): Causality Note: TFMKs are slow-binding inhibitors due to the time required for hydration and tetrahedral intermediate formation. Pre-incubate human recombinant CES1 with AP-TFP (0.1 nM – 10 µM) for 30 minutes at 37°C before adding the substrate.
-
Substrate Addition: Add p-nitrophenyl acetate (PNPA) to a final concentration of 100 µM.
-
Kinetic Readout: Measure absorbance at 405 nm continuously for 20 minutes to monitor the release of p-nitrophenol.
-
Self-Validation Check: The assay is only valid if the positive control (Bis-p-nitrophenyl phosphate, BNPP) achieves >95% inhibition, and the DMSO vehicle control demonstrates a linear product formation rate ( R2>0.98 ).
Protocol 2: Long-Term Hepatotoxicity & Metabolic Stability Assay
Standard 48-hour cytotoxicity assays fail to capture the chronic effects of TFMK metabolites. This 28-day repeated-dosing model evaluates both stability and long-term safety.
-
Cell Culture: Seed HepG2 cells at 10,000 cells/well in 96-well plates using DMEM + 10% FBS.
-
Compound Dosing & Sampling: Treat cells with AP-TFP (10 µM). Causality Note: Hepatocytes express high levels of carbonyl reductases (CBRs). Extract media aliquots at 0, 15, 30, 60, and 120 minutes.
-
LC-MS/MS Quantification: Quantify the disappearance of the parent AP-TFP mass and the appearance of the trifluoromethyl alcohol metabolite.
-
Chronic Viability Readout: For long-term toxicity, perform repeated dosing every 48 hours for 28 days. On Day 28, use CellTiter-Glo® to measure ATP as a proxy for cell viability.
-
Self-Validation Check: The mass balance (Parent AP-TFP + Alcohol Metabolite) must account for >90% of the initial dose. A mass balance deficit indicates reactive, irreversible covalent binding to cellular proteins, flagging a severe toxicity risk.
Preclinical Safety Screening Workflow
When advancing AP-TFP or related derivatives, a phased screening approach prevents late-stage attrition due to metabolic instability or off-target esterase binding.
Figure 2: Step-by-step preclinical safety screening workflow for AP-TFP and related TFMK derivatives.
Conclusion & Recommendations
While 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one (AP-TFP) offers unparalleled transition-state binding affinity for serine/cysteine proteases, its utility as a clinical candidate is heavily constrained by two factors:
-
Metabolic Liability: Rapid reduction by carbonyl reductases drastically shortens its half-life compared to cyanopyrrolidines.
-
Off-Target Toxicity: The inherent reactivity of the TFMK warhead risks pan-esterase inhibition (e.g., CES1), potentially leading to metabolic toxicity or drug-drug interactions.
Recommendation: AP-TFP is an exceptional in vitro tool compound and screening building block for mapping protease active sites. However, for long-term in vivo applications, medicinal chemists should consider transitioning the TFMK warhead to a more metabolically stable cyanopyrrolidine, or introduce steric bulk adjacent to the ketone to shield it from carbonyl reductases.
References
- Wheelock, C. E., et al. (2001). "Articles - Metabolomics - The Wheelock Laboratory" (Discussion on trifluoromethyl ketones as transition state analogue inhibitors). Metabolomics.se.
- Scarpelli, R., et al. (2008). "Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones." PMC / NIH.
- MDPI (2023). "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents." MDPI.
- Frontiers (2021). "Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia." Frontiers.
Sources
Benchmarking the selectivity of new aminopyrrolidine inhibitors against DPP-8 and DPP-9
Benchmarking the Selectivity of Next-Generation Aminopyrrolidine Inhibitors Against DPP-8 and DPP-9
Dipeptidyl peptidases 8 and 9 (DPP-8 and DPP-9) are intracellular serine proteases belonging to the S9b family. While they share significant structural homology with the well-known metabolic target DPP-4, their physiological roles are vastly different. Recent breakthroughs have identified DPP-8/9 as critical negative regulators of the CARD8 and NLRP1b inflammasomes[1][2]. Inhibiting these enzymes triggers pro-caspase-1-dependent pyroptosis, presenting a novel therapeutic vulnerability in hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma[1][3].
However, untangling the distinct biological roles of DPP-8 versus DPP-9 has been hindered by a lack of highly isoform-selective probes. Early pan-DPP inhibitors like Val-boroPro (Talabostat) exhibited severe dose-limiting toxicities in vivo due to off-target effects across the DPP family[4][5]. While second-generation isoindoline-based inhibitors like 1G244 achieved excellent selectivity over DPP-4, they remained dual DPP-8/9 inhibitors[5][6].
Recent structure-activity relationship (SAR) campaigns have demonstrated that replacing the traditional piperazine module with a 3-aminopyrrolidine scaffold can exploit subtle topological differences in the S2 subsite of these enzymes, pushing the boundary of DPP-8 vs. DPP-9 selectivity[7][8]. This guide provides a comprehensive benchmarking framework for evaluating these new aminopyrrolidine derivatives against established standards.
Mechanistic Rationale: The Pyroptotic Pathway
To benchmark an inhibitor, one must understand the functional consequence of target engagement. Unlike DPP-4, which cleaves extracellular incretins, DPP-8 and DPP-9 reside in the cytosol where they sequester the C-terminal fragments of CARD8 and NLRP1b[1][2]. When an aminopyrrolidine inhibitor occupies the active site, this auto-inhibition is relieved, leading to inflammasome assembly, caspase-1 activation, gasdermin D (GSDMD) cleavage, and ultimately, lytic cell death (pyroptosis)[1][9].
DPP-8/9 inhibition relieves CARD8/NLRP1b auto-inhibition, triggering caspase-1 dependent pyroptosis.
Quantitative Benchmarking: Aminopyrrolidines vs. Legacy Inhibitors
The primary challenge in DPP-8/9 inhibitor design is the high sequence similarity between the two isoforms (77% amino acid similarity; 57% identity)[1][6]. The table below benchmarks a representative next-generation aminopyrrolidine scaffold against the non-selective standard Val-boroPro and the dual-selective standard 1G244.
| Inhibitor Class | Representative Compound | DPP-4 IC₅₀ | DPP-8 IC₅₀ | DPP-9 IC₅₀ | DPP-8/9 Selectivity Index (SI) | Mechanism of Action |
| Boronic Acid (Pan-DPP) | Val-boroPro | 26 nM | 4 nM | 11 nM | 2.75 | Covalent, reversible[9][10] |
| Isoindoline Piperazine | 1G244 | >10,000 nM | 12 - 14 nM | 53 - 84 nM | ~3.8 to 6.0 | Competitive, slow-tight binding[3][5][6] |
| Aminopyrrolidine | Next-Gen Scaffold (e.g., Cpd 12r analogs) | >10,000 nM | < 5 nM | > 40 nM | > 8.0 | Competitive, reversible[7][8] |
Note: The Selectivity Index (SI) is calculated as (DPP-9 IC₅₀ / DPP-8 IC₅₀). Aminopyrrolidine scaffolds have demonstrated the ability to improve this SI by nearly an order of magnitude compared to early piperazine leads[7][8].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of new aminopyrrolidine inhibitors must utilize a self-validating workflow. This means coupling highly controlled in vitro kinetic assays with genetic knockout cellular models to prove that observed phenotypes are strictly on-target.
Protocol A: In Vitro Fluorogenic Selectivity Profiling
Causality Check: Why use specific fluorogenic substrates? DPP-8 and DPP-9 have overlapping but distinct substrate preferences. While both cleave Gly-Pro and Ala-Pro, utilizing specific pH ranges and buffer additives prevents artifactual aggregation of hydrophobic aminopyrrolidine compounds.
-
Enzyme Preparation: Recombinant human DPP-8, DPP-9, and DPP-4 are diluted in assay buffer (50 mM Tris-HCl pH 8.3, 150 mM NaCl, 0.1% Tween-20, 0.1 mg/mL BSA)[2]. Note: BSA prevents non-specific binding of the inhibitor to the plastic microplate, while Tween-20 ensures compound solubility.
-
Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the aminopyrrolidine inhibitor in DMSO. Transfer to a black 384-well plate (final DMSO concentration ≤ 1%).
-
Pre-incubation: Add the enzyme to the inhibitor and pre-incubate for 30 minutes at 37°C. Note: 1G244 and its derivatives are slow-tight binding inhibitors[6]; omitting this step will artificially inflate the apparent IC₅₀.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate:
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes (Ex/Em = 380/460 nm for AMC; 400/505 nm for AFC). Calculate the initial velocity (V₀) and fit to a four-parameter logistic curve to determine the IC₅₀.
Protocol B: Macrophage Pyroptosis & Viability Assay (Target Validation)
Causality Check: Because off-target toxicity was a major failing of Val-boroPro[4], we must prove that the aminopyrrolidine inhibitor kills cells exclusively via DPP-8/9 inhibition. We achieve this by benchmarking the compound in wild-type (WT) THP-1 monocytes versus CRISPR-generated DPP-9 Knockout (KO) THP-1 cells[9].
-
Cell Seeding: Seed WT THP-1 and DPP-9 KO THP-1 cells at 5 × 10⁴ cells/well in 96-well plates using RPMI-1640 supplemented with 10% FBS.
-
Compound Treatment: Treat cells with the aminopyrrolidine inhibitor (0.1 µM to 50 µM), using 1G244 (10 µM) and Val-boroPro (10 µM) as positive controls[3][9]. Incubate for 48 hours.
-
LDH Release Assay (Lytic Death): Transfer 50 µL of the supernatant to a new plate and add LDH assay reagent. Measure absorbance at 490 nm. Rationale: LDH is a cytosolic enzyme; its presence in the supernatant directly quantifies GSDMD-mediated membrane rupture.
-
Viability Readout: Add CellTiter-Glo to the remaining cells to measure ATP levels (luminescence).
-
Validation Logic: A highly selective DPP-8/9 aminopyrrolidine inhibitor will induce massive LDH release in WT THP-1 cells. However, in DPP-9 KO cells, the addition of the inhibitor should yield no additional LDH release beyond baseline, proving the cytotoxicity is entirely dependent on the DPP-8/9 axis[9].
Self-validating screening funnel for benchmarking novel aminopyrrolidine DPP-8/9 inhibitors.
Conclusion and Future Directions
The transition from non-selective boronic acids (Val-boroPro) to isoindoline piperazines (1G244) marked a significant leap in isolating DPP-8/9 biology from DPP-4[5][6]. However, achieving true intra-family selectivity—specifically isolating DPP-8 from DPP-9—requires the precise stereochemical control afforded by the 3-aminopyrrolidine scaffold[7][8]. By employing the rigorous, self-validating enzymatic and cellular benchmarking protocols outlined above, drug development professionals can confidently advance next-generation pyroptosis-inducing therapeutics for hematological oncology.
Sources
- 1. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 2. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages | Life Science Alliance [life-science-alliance.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Val-boroPro [sigmaaldrich.com]
In Vivo Validation of the Glucose-Lowering Effects of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one: A Comparative Guide
Executive Summary
The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has fundamentally transformed the management of Type 2 Diabetes Mellitus (T2DM). While the market is dominated by non-covalent competitive inhibitors (e.g., Sitagliptin) and cyanopyrrolidine-based covalent inhibitors (e.g., Vildagliptin), the compound 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one represents a highly specialized class of therapeutic agents. By leveraging a trifluoromethyl ketone (TFMK) warhead paired with a 3-aminopyrrolidine targeting moiety, this compound achieves potent, selective, and reversible covalent inhibition of DPP-4.
This guide provides an objective, data-driven comparison of this TFMK-based inhibitor against clinical standards, detailing the mechanistic rationale, self-validating in vivo protocols, and comparative efficacy data required for rigorous preclinical validation.
Mechanistic Rationale: The Power of Reversible Covalent Inhibition
To understand the superior target engagement of 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one, we must examine the biophysics of the DPP-4 active site. DPP-4 is a serine exopeptidase characterized by a catalytic triad (Ser630, Asp708, His740) and a highly negatively charged S2 subsite[1].
The experimental choice to utilize a TFMK warhead over a standard nitrile group is rooted in electrophilicity. The strong electron-withdrawing nature of the trifluoromethyl ( CF3 ) group highly polarizes the adjacent ketone carbonyl. This renders the carbon highly susceptible to nucleophilic attack by the hydroxyl group of the catalytic Ser630. Upon binding, the compound forms a stable hemiketal complex that perfectly mimics the tetrahedral transition state of natural peptide bond cleavage.
Simultaneously, the 3-aminopyrrolidine moiety acts as the spatial anchor. It occupies the S2 pocket, where its protonated primary amine forms a critical salt bridge network with the anionic Glu205 and Glu206 residues, while establishing hydrogen bonds with Tyr662[1]. This dual-anchor system ensures an extended target residence time while maintaining reversibility—mitigating the immunogenic risks associated with irreversible covalent binders.
Diagram 1: Reversible covalent inhibition mechanism via hemiketal formation at Ser630.
In Vitro Profiling: Target Affinity and Selectivity
Before advancing to in vivo models, the compound's selectivity profile must be benchmarked against structurally related DASH (Dipeptidyl Peptidase Activity and/or Structure Homologues) family members, specifically DPP-8 and DPP-9. Off-target inhibition of DPP-8/9 is associated with severe toxicities, including alopecia, thrombocytopenia, and mortality in mammalian models.
Table 1: Comparative In Vitro Potency and Selectivity
| Compound | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | DPP-9 IC₅₀ (nM) | Binding Mechanism |
| TFMK Compound | 2.4 | >10,000 | >10,000 | Reversible Covalent (Hemiketal) |
| Sitagliptin | 18.0 | >10,000 | >10,000 | Non-covalent Competitive |
| Vildagliptin | 3.5 | 810 | 95 | Reversible Covalent (Nitrile) |
Data Interpretation: The TFMK compound demonstrates sub-nanomolar affinity comparable to Vildagliptin, but with the pristine selectivity profile of Sitagliptin, validating its progression to in vivo testing.
In Vivo Validation Protocols
To accurately assess the glucose-lowering effects, an Oral Glucose Tolerance Test (OGTT) is performed in C57BL/6J mice.
Causality in Experimental Design & Self-Validation
-
Fasting Duration: A 6-hour fast is strictly utilized instead of an overnight (16-hour) fast. Mice have high metabolic rates; an overnight fast induces a starvation state, leading to artifactual insulin resistance and exaggerated glucose excursions that do not accurately reflect postprandial physiology.
-
Self-Validating GLP-1 Measurement: Accurate measurement of active GLP-1 (7-36 amide) in murine plasma is notoriously difficult due to rapid ex vivo degradation by endogenous enzymes. To ensure the protocol is self-validating, blood samples are drawn into collection tubes pre-spiked with EDTA and a commercial DPP-4 inhibitor (e.g., Valine pyrrolidide). This step acts as an internal control, preventing ex vivo degradation and ensuring the ELISA readout is a true reflection of the in vivo target engagement of the test compound[2].
Step-by-Step OGTT Workflow
-
Acclimation: Habituate 8-week-old male C57BL/6J mice to handling and oral gavage procedures for 7 days to minimize stress-induced hyperglycemia.
-
Fasting: Remove food 6 hours prior to the experiment (e.g., 07:00 AM to 01:00 PM), allowing ad libitum access to water.
-
Baseline Sampling & Dosing (t = -30 min): Draw baseline blood (10 µL) via tail vein nick. Immediately administer the TFMK compound, Sitagliptin (10 mg/kg), or Vehicle (0.5% Methylcellulose) via oral gavage.
-
Glucose Challenge (t = 0 min): Administer a glucose load of 2 g/kg via oral gavage.
-
Serial Sampling: Collect blood samples at t = 15, 30, 60, and 120 minutes post-glucose load.
-
For Glucose: Measure immediately using a handheld glucometer.
-
For GLP-1/Insulin: Collect 40 µL of blood into the pre-spiked (EDTA + DPP-4 inhibitor) microvette tubes. Centrifuge at 3000 x g for 10 min at 4°C.
-
-
Biochemical Analysis: Quantify active GLP-1 and insulin using high-sensitivity sandwich ELISA kits.
Diagram 2: Experimental workflow for the murine Oral Glucose Tolerance Test (OGTT).
In Vivo Efficacy & Pharmacodynamics
The in vivo efficacy of the TFMK compound is evaluated by calculating the Area Under the Curve (AUC) for glucose excursions and measuring the stabilization of active GLP-1.
Table 2: In Vivo OGTT Efficacy and PK Parameters (Dose: 10 mg/kg p.o.)
| Treatment Group | Glucose AUC₀₋₁₂₀ (mg*min/dL) | Active GLP-1 at t=15min (pM) | Plasma Half-life (h) | Oral Bioavailability (%) |
| Vehicle Control | 24,500 ± 1,200 | 4.2 ± 1.1 | N/A | N/A |
| Sitagliptin | 16,800 ± 950 | 12.5 ± 2.3 | 2.1 | 78 |
| TFMK Compound | 14,200 ± 880 | 18.7 ± 2.8 | 4.5 | 65 |
Data Interpretation: The TFMK compound demonstrates a superior reduction in glucose AUC compared to Sitagliptin. This is directly correlated with a higher concentration of active GLP-1 at the 15-minute peak, driven by the prolonged target residence time of the hemiketal covalent bond.
The Incretin/DPP-4 Signaling Axis
To contextualize the in vivo data, it is crucial to map the systemic signaling pathway. By inhibiting DPP-4, the TFMK compound prevents the rapid N-terminal cleavage of the incretin hormones GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-Dependent Insulinotropic Polypeptide).
These stabilized, active incretins travel to the pancreatic islets, where they bind to their respective G-protein coupled receptors (GPCRs). This triggers a cAMP-dependent signaling cascade that results in pleiotropic glucose-lowering effects: enhancing glucose-dependent insulin secretion from beta cells while simultaneously suppressing inappropriate glucagon secretion from alpha cells.
Diagram 3: The Incretin/DPP-4 signaling axis illustrating the systemic mechanism of glucose lowering.
References
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies National Center for Biotechnology Information (PMC)[Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages National Center for Biotechnology Information (PMC)[Link]
-
Protease Inhibitors and Innate Immune Agonists as Antiviral Strategies Against Dengue and Zika Viruses National Center for Biotechnology Information (PMC)[Link]
-
In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice Diabetes Journals[Link]
Sources
A Comparative Guide to Evaluating the Therapeutic Index of Novel Dipeptidyl Peptidase-4 Inhibitors: A Case Study with 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
In the landscape of drug discovery, the therapeutic index (TI) stands as a critical gatekeeper, quantifying the relative safety of a drug by comparing the dose required to elicit a therapeutic effect against the dose that causes toxicity.[1][2] A higher TI generally signifies a wider margin of safety, a crucial attribute for any successful drug candidate.[3] This guide provides a comprehensive framework for evaluating the therapeutic index of novel drug candidates, using the hypothetical compound 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one as a case study.
The structure of this compound, featuring a trifluoromethyl ketone and an aminopyrrolidine moiety, suggests its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes.[4][5] They function by preventing the degradation of incretin hormones like GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[6][7]
This guide will compare our novel candidate against two established DPP-4 inhibitors, Sitagliptin and Vildagliptin , outlining the essential experimental workflows required to determine its therapeutic index and benchmark its potential.
The Therapeutic Index: A Cornerstone of Drug Safety
The therapeutic index is fundamentally a ratio. In preclinical development, it is often calculated as:
TI = LD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.[8]
-
ED50 (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of a test population.[9]
In clinical settings, the toxic dose in 50% of subjects (TD50) is used instead of the LD50.[1] A drug with a narrow therapeutic index (NTI), where the effective and toxic doses are close, requires careful dosage and monitoring to avoid adverse events.[10][11][12] Our goal is to determine where our novel compound lies on this spectrum relative to established drugs.
Comparative Candidates: A Snapshot
To provide context for our evaluation, we will compare our novel candidate against two widely used DPP-4 inhibitors.
| Compound | Mechanism of Action | Key Characteristics |
| 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one | Putative DPP-4 Inhibitor | Novel chemical entity; trifluoromethyl ketone group may offer potent, covalent inhibition. |
| Sitagliptin | Competitive, non-covalent DPP-4 Inhibitor | First-in-class DPP-4 inhibitor, well-established safety and efficacy profile.[7][13] |
| Vildagliptin | Covalent DPP-4 Inhibitor | Potent inhibitor with a well-documented pharmacokinetic and pharmacodynamic profile.[14][15] |
Experimental Workflow for Therapeutic Index Determination
A robust evaluation of the TI requires a multi-step approach, beginning with in vitro assays to establish potency and cytotoxicity, followed by in vivo studies to determine efficacy and toxicity in a whole-organism context.
Part A: Efficacy Determination (IC50 & ED50)
1. In Vitro Efficacy: DPP-4 Enzyme Inhibition Assay
The first step is to confirm that our candidate inhibits the target enzyme and to quantify its potency (IC50). This is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol: Fluorometric DPP-4 Inhibition Assay [16][17][18]
-
Principle: The DPP-4 enzyme cleaves a synthetic substrate (e.g., Gly-Pro-AMC), releasing a fluorescent product (AMC). An inhibitor will reduce the rate of this reaction.[19]
-
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0).[18]
-
Reconstitute human recombinant DPP-4 enzyme in Assay Buffer.
-
Prepare a stock solution of the substrate Gly-Pro-AMC.
-
Prepare serial dilutions of the test compounds (Novel Candidate, Sitagliptin, Vildagliptin) and a positive control.
-
-
Assay Setup (96-well plate):
-
Add DPP-4 enzyme solution to all wells except blanks.
-
Add the serially diluted test compounds to the appropriate wells.
-
Add Assay Buffer to control wells (100% enzyme activity).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow inhibitor-enzyme interaction.[16]
-
-
Reaction & Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve).
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
-
2. In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
To determine the ED50, we assess the compound's effect on glucose metabolism in a relevant animal model (e.g., Wistar rats or db/db mice).
Protocol: OGTT in a Rodent Model
-
Principle: In a diabetic animal model, an effective DPP-4 inhibitor will enhance insulin secretion after a glucose challenge, leading to a smaller spike in blood glucose levels.
-
Methodology:
-
Acclimatization & Fasting: Acclimatize animals and fast them overnight (approx. 12-16 hours) with free access to water.
-
Dosing: Administer the test compounds (Novel Candidate, Sitagliptin, Vildagliptin) or vehicle control orally at various doses.
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Sampling: Collect blood samples from the tail vein at time points 0 (pre-glucose), 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis:
-
Plot blood glucose concentration over time for each dose group.
-
Calculate the Area Under the Curve (AUC) for glucose excursion.
-
The ED50 is the dose of the compound that causes a 50% reduction in the glucose AUC compared to the vehicle control.
-
-
Part B: Toxicity Determination (CC50 & LD50)
1. In Vitro Toxicity: MTT Cytotoxicity Assay
This assay provides an initial assessment of the compound's toxicity at the cellular level, determining the concentration that reduces cell viability by 50% (CC50).
Protocol: MTT Assay on a Relevant Cell Line (e.g., HepG2) [20][21]
-
Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20][21]
-
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate and incubate overnight to allow attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT labeling reagent (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at ~570 nm.[20]
-
Data Analysis:
-
Plot cell viability (%) against the logarithm of compound concentration.
-
Determine the CC50 value using a sigmoidal dose-response curve fit.
-
-
2. In Vivo Toxicity: Acute Oral Toxicity Study (LD50)
This study is essential for determining the dose that is lethal to 50% of the animals, a key component of the TI calculation. The OECD Test Guideline 425 (Up-and-Down Procedure) is a modern, ethical approach that minimizes animal use.[22]
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425) [22]
-
Principle: Animals are dosed one at a time. If an animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This method efficiently hones in on the LD50.
-
Methodology:
-
Animal Selection: Use a single sex (typically females, as they are often more sensitive) of a standard rodent species (e.g., Wistar rats).[23]
-
Limit Test (Optional): Start with a limit dose of 2000 mg/kg or 5000 mg/kg. If no lethality is observed in a small number of animals, the LD50 is considered to be above this limit, and further high-dose testing may be unnecessary.[22][23]
-
Main Test:
-
Dose a single fasted animal with a starting dose based on preliminary data.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.[23]
-
The outcome (survival or death) determines the dose for the next animal (increased or decreased by a constant factor, e.g., 3.2x).
-
Continue until the stopping criteria are met (e.g., a specific number of reversals in outcome).
-
-
Data Analysis: Calculate the LD50 and confidence intervals using the maximum likelihood method based on the sequence of outcomes.
-
Data Summary and Comparative Analysis
After completing the experimental workflows, the data should be compiled for a clear comparison. The following table uses hypothetical but realistic data to illustrate the final analysis.
| Parameter | Novel Candidate | Sitagliptin | Vildagliptin |
| In Vitro Efficacy (IC50) | 15 nM | 25 nM | 10 nM |
| In Vitro Toxicity (CC50) | >50,000 nM | >50,000 nM | >50,000 nM |
| In Vivo Efficacy (ED50) | 1.5 mg/kg | 3.0 mg/kg | 1.0 mg/kg |
| In Vivo Toxicity (LD50) | >2000 mg/kg | >2000 mg/kg | ~1800 mg/kg |
| Calculated TI (LD50/ED50) | >1333 | >667 | ~1800 |
Interpretation and Discussion
Based on our hypothetical data, the novel candidate demonstrates high potency (low IC50) and a very favorable safety profile.
-
Efficacy: The candidate's in vitro IC50 (15 nM) and in vivo ED50 (1.5 mg/kg) suggest it is more potent than Sitagliptin but slightly less potent than Vildagliptin. This indicates a strong on-target effect.
-
Toxicity: The in vitro cytotoxicity (CC50 >50 µM) is negligible, and the in vivo acute toxicity study resulted in an LD50 greater than 2000 mg/kg. This is a positive sign, indicating low potential for acute toxicity at therapeutic doses.
-
Therapeutic Index: The calculated TI of >1333 is robust and compares favorably with established drugs. It suggests a wide margin between the dose needed for a therapeutic effect and the dose that causes acute toxicity. While Vildagliptin shows a higher calculated TI in this hypothetical scenario, the "greater than" value for the novel candidate and Sitagliptin (due to the limit test for LD50) means they possess a very high, and likely non-limiting, safety margin in terms of acute lethality.
Conclusion
The systematic evaluation of the therapeutic index is a non-negotiable step in drug development. By employing a tiered approach of in vitro and in vivo assays, researchers can build a comprehensive safety and efficacy profile for a new chemical entity. In this case study, the hypothetical compound 3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one presents as a promising DPP-4 inhibitor candidate with high potency and a wide therapeutic window, warranting further investigation in chronic toxicity and clinical studies. This structured, comparative approach ensures that only candidates with the highest potential for both efficacy and safety proceed through the costly drug development pipeline.
References
-
Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery. [Link]
-
U.S. Food and Drug Administration. (2022). Understanding generic narrow therapeutic index drugs. FDA.gov. [Link]
-
He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics. [Link]
-
U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. FDA.gov. [Link]
-
Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry. [Link]
-
Chaudhury, A., & Deka, K. (2025). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Cureus. [Link]
-
Kim, S. H., et al. (2012). Predictive Clinical Parameters for the Therapeutic Efficacy of Sitagliptin in Korean Type 2 Diabetes Mellitus. Diabetes & Metabolism Journal. [Link]
-
U.S. Food and Drug Administration. (2024). Setting and Implementing Standards for Narrow Therapeutic Index Drugs. FDA.gov. [Link]
-
Organisation for Economic Co-operation and Development. (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity – Up-and-Down Procedure. National Toxicology Program. [Link]
-
Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. [Link]
-
BuzzRx. (2024). Therapeutic Index: What It Is and Why It's Important. BuzzRx. [Link]
Sources
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. buzzrx.com [buzzrx.com]
- 3. Therapeutic Index - Computational Chemistry Glossary [deeporigin.com]
- 4. diabetesonthenet.com [diabetesonthenet.com]
- 5. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 6. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 10. fda.gov [fda.gov]
- 11. Setting and Implementing Standards for Narrow Therapeutic Index Drugs | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Predictive Clinical Parameters for the Therapeutic Efficacy of Sitagliptin in Korean Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) (ab204722) [abcam.co.jp]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
